Setmelanotide
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHDTKMUACZDAA-PHNIDTBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1117.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920014-72-8 | |
| Record name | Setmelanotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920014728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setmelanotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SETMELANOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7T15V1FUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonist at the Core of Appetite Control: A Technical Guide to Setmelanotide's Mechanism of Action in Hypothalamic Neurons
For Immediate Release
BOSTON, MA – This technical whitepaper provides an in-depth analysis of the molecular and cellular mechanism of action of setmelanotide, a potent melanocortin-4 receptor (MC4R) agonist. Designed for researchers, scientists, and drug development professionals, this document details the core pharmacology, downstream signaling cascades, and neurophysiological effects of this compound within the hypothalamic circuits that govern energy homeostasis. The guide synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the critical pathways and workflows.
Executive Summary
This compound is a first-in-class therapeutic agent approved for chronic weight management in specific rare genetic disorders of obesity.[1] Its efficacy is rooted in its function as a selective agonist for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) that serves as a master regulator of energy balance and appetite within the hypothalamus.[2][3] By mimicking the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), this compound activates anorexigenic pathways, leading to reduced food intake and increased energy expenditure.[1][2] This document elucidates the precise mechanisms of this interaction, from receptor binding and signal transduction to the modulation of neuronal activity in key hypothalamic nuclei.
Core Mechanism of Action: MC4R Agonism
The primary mechanism of this compound is the activation of MC4R, which is predominantly expressed on neurons of the paraventricular nucleus (PVN) of the hypothalamus.[3] These neurons receive inputs from pro-opiomelanocortin (POMC) neurons in the arcuate nucleus, which release α-MSH in response to satiety signals like leptin.[4] In several genetic obesity syndromes, this signaling pathway is impaired upstream of the MC4R.[1][5] this compound acts downstream of these defects, directly stimulating the MC4R to restore the anorexigenic signal.[6]
Receptor Binding and Activation
This compound is a synthetic, cyclic peptide that binds with high affinity to the human MC4R.[7] Cryo-electron microscopy studies have revealed that this compound and the endogenous agonist NDP-α-MSH occupy the same binding pocket, with a calcium ion acting as a crucial cofactor that helps to stabilize the ligand-receptor interaction.[8] The binding of this compound induces a conformational change in the receptor, particularly an outward movement of transmembrane helix 6 (TM6), which is a hallmark of class A GPCR activation and facilitates the coupling of intracellular G-proteins.[8]
Intracellular Signaling Cascades
Upon activation by this compound, the MC4R primarily couples to the stimulatory G-protein, Gαs.[3][7] This initiates a canonical signaling cascade that is central to its therapeutic effect.
-
Gαs/cAMP Pathway: The activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3] This increase in intracellular cAMP serves as a critical second messenger, activating Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates numerous downstream targets, including transcription factors and ion channels, which ultimately alters the electrical activity and gene expression of the neuron to promote a state of satiety.
Interestingly, some evidence suggests that this compound may act as a biased agonist. Studies have shown it has a higher potency for cAMP formation but a weaker effect on ERK1/2 phosphorylation when compared to α-MSH.[9] Other research points to a potential bias towards Gq/11 signaling, which could lead to the mobilization of intracellular calcium.[10][11] This functional selectivity may contribute to its specific pharmacological profile.
Neurophysiological Effects in Hypothalamic Circuits
The activation of MC4R and its downstream signaling pathways culminates in the modulation of neuronal activity. The primary effect is an increase in the excitability of anorexigenic neurons.
-
Increased Neuronal Firing: In vivo studies using calcium imaging in mice have demonstrated that administration of this compound rapidly and significantly increases the rate of calcium events in PVN MC4R neurons.[2] This serves as a direct proxy for increased neuronal firing and activity. This heightened activity is the physiological basis for the subsequent reduction in appetite and body weight.
-
Modulation of Synaptic Inputs: The melanocortin system is highly plastic. Activation of POMC neurons is known to be associated with an increase in excitatory inputs.[12] By activating the downstream MC4R, this compound reinforces the anorexigenic state promoted by these circuits.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 2.1 nM | Human MC4R | Radioligand Competition | [7] |
| Functional Potency (EC50) | 0.27 nM | Human MC4R | cAMP Accumulation | [7] |
| 5.8 nM | Human MC1R | cAMP Accumulation | [7] | |
| 5.3 nM | Human MC3R | cAMP Accumulation | [7] | |
| >1000 nM | Human MC5R | cAMP Accumulation | [7] | |
| Table 1: In Vitro Pharmacology of this compound. |
| Population | Endpoint | Result | Reference |
| PVN MC4R Neurons (mice) | Neuronal Activity | Significant increase in calcium event rate post-administration | [2] |
| POMC Deficiency Patients | Body Weight | 80% of patients achieved ≥10% weight loss at 1 year | |
| LEPR Deficiency Patients | Body Weight | 46% of patients achieved ≥10% weight loss at 1 year | |
| POMC/LEPR Deficiency Pts (≥12 yrs) | Hunger Score | Mean reduction of 27.1% (POMC) and 43.7% (LEPR) at 1 year | [4] |
| Table 2: Preclinical and Clinical Efficacy Data. |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established pharmacological and neurophysiological techniques. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of this compound for MC4R by quantifying its ability to compete with a radiolabeled ligand.
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Materials: Cell membranes prepared from HEK293 cells transiently expressing human MC4R; [125I]-NDP-α-MSH (radioligand); unlabeled this compound; binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4); 96-well plates; glass fiber filters; vacuum filtration manifold; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of [125I]-NDP-α-MSH (typically at its Kd value), and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 1 µM NDP-α-MSH).
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[13]
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[13]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the MC4R-Gαs pathway, resulting in cAMP production.
-
Materials: HEK293 cells co-transfected with human MC4R and a cAMP biosensor plasmid (e.g., GloSensor™-22F); cell culture medium; this compound; 384-well plates; luminometer.
-
Procedure:
-
Seed transfected cells into 384-well white, clear-bottom plates and incubate for 18-24 hours.[14]
-
Remove culture medium and replace with an equilibration medium containing the GloSensor™ cAMP reagent. Incubate for 2 hours at room temperature to allow substrate loading.[15]
-
Prepare serial dilutions of this compound.
-
Establish a baseline luminescence reading using a plate luminometer.
-
Add the this compound dilutions to the wells and immediately begin kinetic measurement of luminescence over 30-60 minutes. The increase in light output is proportional to the cAMP concentration.[15]
-
Plot the peak or area-under-the-curve luminescence signal against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy).
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrical activity of individual hypothalamic neurons in response to this compound.
-
Materials: Acutely prepared brain slices (300-400 µm thick) containing the hypothalamus from transgenic mice (e.g., POMC-EGFP mice); artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2; intracellular solution (K-Gluconate based); borosilicate glass micropipettes (3-7 MΩ resistance); micromanipulator; patch-clamp amplifier; data acquisition system.
-
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.[16]
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with heated (31-32°C) aCSF.
-
Identify target neurons (e.g., fluorescent POMC neurons) using differential interference contrast (DIC) and fluorescence microscopy.[17]
-
Using a micromanipulator, carefully approach a target neuron with a glass micropipette filled with intracellular solution.
-
Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the "whole-cell" configuration. This provides electrical access to the neuron's interior.[18]
-
In current-clamp mode, record the baseline membrane potential and firing rate of the neuron.
-
Bath-apply this compound at a known concentration to the perfusing aCSF.
-
Record changes in the neuron's resting membrane potential and action potential firing frequency to determine the drug's effect (excitatory or inhibitory).
-
Conclusion
This compound's mechanism of action in hypothalamic neurons is a well-defined example of targeted GPCR agonism. It selectively binds to and activates the MC4R, initiating a canonical Gαs-cAMP signaling cascade that increases the electrical activity of key anorexigenic neurons in the hypothalamus. This direct restoration of a critical satiety signal provides a powerful therapeutic intervention for weight management in individuals with specific genetic impairments in the leptin-melanocortin pathway. The detailed pharmacological and neurophysiological data presented in this guide provide a comprehensive foundation for further research and development in the field of metabolic disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Network dynamics of hypothalamic feeding neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC4R Variants Modulate α-MSH and this compound Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ODP607 Long-term Efficacy of this compound in Patients With POMC or LEPR Deficiency Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could this compound be the game-changer for acquired hypothalamic obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural analysis of this compound binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A this compound-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular and synaptic reorganization of arcuate NPY/AgRP and POMC neurons after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Setmelanotide: A Selective MC4R Agonist for the Treatment of Rare Genetic Obesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Setmelanotide is a first-in-class, potent and selective melanocortin-4 receptor (MC4R) agonist developed for the treatment of severe obesity and hyperphagia caused by genetic deficiencies in the MC4R pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its characterization and evaluation.
The MC4R is a key component of the leptin-melanocortin pathway, which plays a critical role in regulating energy homeostasis, appetite, and body weight. Genetic defects upstream of the MC4R can lead to impaired signaling, resulting in insatiable hunger (hyperphagia) and early-onset, severe obesity. This compound is designed to restore the function of this impaired pathway by directly activating the MC4R. It is an eight-amino-acid cyclic peptide that has demonstrated efficacy in reducing body weight and hunger in patients with specific rare genetic disorders of obesity.
Mechanism of Action and Signaling Pathway
This compound acts as a direct agonist of the MC4R, a G protein-coupled receptor (GPCR). By binding to and activating the MC4R, this compound mimics the action of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This activation stimulates downstream signaling pathways that lead to a decrease in food intake and an increase in energy expenditure.
The primary signaling pathway activated by the MC4R is the Gαs pathway, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP is a key second messenger that mediates the physiological effects of MC4R activation, including the regulation of appetite and energy balance.
Caption: MC4R Signaling Pathway.
Preclinical and Clinical Data
In Vitro Pharmacology
This compound is a potent and selective agonist of the human MC4R. It exhibits significantly higher potency for MC4R compared to other melanocortin receptor subtypes, minimizing off-target effects.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | hMC4R | 2.1 nM | |
| Functional Potency (EC50) | hMC4R | 0.27 nM | |
| hMC1R | 5.8 nM | ||
| hMC3R | 5.3 nM | ||
| hMC5R | >1000 nM |
Animal Models
Studies in various animal models of obesity have demonstrated the efficacy of this compound in reducing food intake and body weight. These effects are MC4R-dependent, as they are not observed in MC4R knockout mice.
| Animal Model | Effect of this compound | Reference |
| Diet-Induced Obese (DIO) Mice | Reduced food intake and body weight | |
| MC4R Heterozygous (Mc4r+/-) Mice | Weight loss | |
| MC4R Knockout (Mc4r-/-) Mice | No significant effect on body weight | |
| Diet-Induced Obese Rhesus Macaques | Transient decrease in food intake and persistent weight loss |
Clinical Trials
Clinical trials have shown that this compound leads to significant and sustained weight loss and a reduction in hunger scores in patients with obesity due to certain genetic deficiencies in the MC4R pathway.
| Population | Duration | Key Outcomes | Reference |
| Obese individuals with MC4R variants | 28 days | Weight loss | |
| Patients with Bardet-Biedl Syndrome (BBS) (≥12 years) | 52 weeks | Mean % body weight change: -6.47% | |
| Mean % change in hunger score: -31.80% | |||
| Patients with hypothalamic obesity | 16 weeks | 89% of patients achieved >5% BMI decrease |
Experimental Protocols
MC4R Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a compound to the MC4R.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human MC4R.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and varying concentrations of this compound or a reference compound.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled MC4R ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MC4R cAMP Functional Assay
This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production in cells expressing MC4R.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human MC4R.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound or a reference agonist to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced at each concentration of the test compound by interpolating from the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines a representative in vivo study to evaluate the effect of this compound on body weight and food intake in a DIO mouse model.
Methodology:
-
Induction of Obesity:
-
House male C57BL/6J mice individually and feed them a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.
-
Monitor body weight regularly.
-
-
Acclimatization and Baseline Measurements:
-
Acclimatize the obese mice to the experimental conditions, including handling and any specialized caging (e.g., metabolic cages).
-
Record baseline body weight and food intake for several days before the start of treatment.
-
-
Drug Administration:
-
Randomize the DIO mice into treatment groups (e.g., vehicle control and different doses of this compound).
-
Administer this compound or vehicle daily via a suitable route, such as subcutaneous injection or continuous infusion using osmotic minipumps.
-
-
Monitoring and Measurements:
-
Measure body weight and food intake daily.
-
At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA (Dual-Energy X-ray Absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
Blood samples can be collected to measure relevant metabolic parameters (e.g., glucose, insulin, lipids).
-
-
Data Analysis:
-
Calculate the change in body weight and cumulative food intake over the treatment period for each group.
-
Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Logical Relationship of this compound's Mechanism
Caption: this compound's Therapeutic Logic.
Conclusion
This compound represents a significant advancement in the targeted treatment of rare genetic disorders of obesity. Its selective agonism of the MC4R provides a rational therapeutic approach to restore signaling in a pathway critical for energy homeostasis. The data presented in this guide underscore its potential as an effective therapy for patients with specific genetic deficiencies, and the detailed protocols provide a framework for its continued investigation and characterization.
An In-depth Technical Guide to the Molecular Structure of Setmelanotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of Setmelanotide, a first-in-class melanocortin 4 receptor (MC4R) agonist. The document details its chemical properties, three-dimensional structure, and the signaling pathways it modulates. Furthermore, it outlines key experimental protocols used in its characterization, offering a valuable resource for researchers in the field of obesity and metabolic disorders.
Molecular and Chemical Properties of this compound
This compound is a synthetic, cyclic octapeptide designed to mimic the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its structure incorporates key modifications to enhance potency, stability, and selectivity for the MC4R.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ac-Arg-Cys(1)-D-Ala-His-D-Phe-Arg-Trp-Cys(1)-NH2[1][3] |
| Chemical Formula | C49H68N18O9S2[1] |
| Molecular Weight | 1117.3 g/mol [1] |
| Structure | Cyclic peptide with a disulfide bond between Cys(1) and Cys(1)[1] |
| Key Modifications | - N-terminal acetylation- C-terminal amidation- Incorporation of D-Alanine and D-Phenylalanine to increase resistance to enzymatic degradation.[1] |
| CAS Number | 920014-72-8[3] |
Three-Dimensional Structure and Receptor Binding
The three-dimensional structure of this compound in complex with the human MC4R and the stimulatory G-protein (Gs) has been determined by cryogenic electron microscopy (Cryo-EM) at a resolution of 2.6 Å (PDB ID: 7PIU).[4][5] This structural data provides critical insights into its mechanism of action.
This compound is an atypical bitopic ligand, interacting with both the orthosteric and a putative allosteric binding site on the MC4R.[6] This dual interaction is believed to contribute to its high affinity and specificity. The cyclic nature of the peptide, enforced by the disulfide bridge, is crucial for maintaining the bioactive conformation required for receptor binding and activation.[1]
Signaling Pathway
This compound functions as a potent and selective agonist of the MC4R, a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus.[6][7] The MC4R plays a pivotal role in the regulation of energy homeostasis, including appetite and weight control.
Upon binding to the MC4R, this compound stabilizes an active conformation of the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated intracellular cAMP levels activate downstream signaling cascades, ultimately leading to a reduction in hunger and an increase in energy expenditure.[8]
References
- 1. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Structural analysis of this compound binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of this compound binding to MC4R variants in comparison to wild-type receptor. | Semantic Scholar [semanticscholar.org]
- 8. MC4R Variants Modulate α-MSH and this compound Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
Setmelanotide in Pro-opiomelanocortin (POMC) Deficiency Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-opiomelanocortin (POMC) deficiency is a rare genetic disorder characterized by a disruption in the melanocortin-4 receptor (MC4R) pathway, a critical system for regulating energy balance, appetite, and body weight.[1][2] Due to a lack of the POMC hormone, individuals with this deficiency experience severe, early-onset obesity, hyperphagia (insatiable hunger), and potential endocrine abnormalities such as adrenal insufficiency.[1][3] Historically, treatment options have been limited and largely ineffective.[1] Setmelanotide, a first-in-class MC4R agonist, represents a targeted therapeutic approach designed to restore the function of this impaired pathway.[1][3] This document provides an in-depth technical overview of this compound's mechanism of action, clinical efficacy, and safety profile based on pivotal clinical trials in patients with POMC deficiency obesity.
Mechanism of Action: Bypassing the Defect
The MC4R pathway is a key regulator of energy homeostasis.[1] In a functional pathway, neurons expressing POMC are activated, leading to the production of α-melanocyte-stimulating hormone (α-MSH).[4][5] α-MSH then binds to and activates the MC4R, resulting in decreased food intake and increased energy expenditure.[1][4]
In POMC deficiency, genetic variants prevent the production of functional POMC-derived peptides, including α-MSH.[1][5] This lack of α-MSH leaves the MC4R unstimulated, leading to unchecked appetite and a significant decrease in energy expenditure, which culminates in severe obesity.[1]
This compound is an eight-amino-acid cyclic peptide designed to act as an agonist for the MC4R.[2][5][6] It bypasses the upstream defect caused by POMC deficiency by directly binding to and activating the MC4R, thereby restoring the downstream signaling responsible for satiety and weight control.[2][5] In vitro studies have shown that this compound is approximately 20-fold more potent as an agonist of MC4R than the endogenous α-MSH.[5]
Clinical Efficacy in POMC Deficiency
The efficacy of this compound in patients with obesity due to POMC deficiency was evaluated in a pivotal Phase 3, single-arm, open-label trial (NCT02896192).[7][8][9] The data demonstrate clinically meaningful and statistically significant reductions in body weight and hunger.
Patient Population and Baseline Characteristics
The trial enrolled patients aged 6 years and older with confirmed POMC deficiency obesity.[7][8]
| Parameter | Value (POMC Deficiency Cohort) | Reference |
| Number of Patients | 15 (10 pivotal, 5 supplemental) | [7] |
| Mean Age (years) | 17.2 (Range: 7.0–30.0) | [7] |
| Mean Body Weight (kg) | 111.3 (SD: 35.8) | [7] |
| Mean BMI ( kg/m ²) | 39.2 (SD: 8.2) | [7] |
Efficacy Outcomes
The primary endpoint was the proportion of patients achieving at least 10% weight loss from baseline after approximately one year of treatment.[7][8]
| Efficacy Endpoint | Result at ~52 Weeks | p-value | Reference |
| Patients with ≥10% Weight Loss | 85.7% (12 out of 14) | <0.0001 | [7] |
| Mean % Change in Body Weight | -25.8% (SD: 9.7%) | <0.0001 | [7] |
| Mean % Change in "Most" Hunger Score (Ages ≥12) | -27.1% (SD: 28.1%) | 0.0005 | [7][8] |
These results show that this compound leads to substantial and sustained weight loss in this patient population.[7] In earlier Phase 2 studies, individual patient responses were also profound, with one patient losing 51 kg after 42 weeks of treatment.[10]
Safety and Tolerability Profile
This compound was generally well-tolerated in the clinical trials.[11] No treatment-related serious adverse events were reported in the pivotal POMC trial.[7][8]
| Adverse Event | Incidence in POMC Trial (N=10) | Reference |
| Injection Site Reaction | 100% (10 patients) | [4][8] |
| Hyperpigmentation | 100% (10 patients) | [4][8] |
| Nausea | 50% (5 patients) | [4][8] |
| Vomiting | 30% (3 patients) | [4][8] |
Other reported adverse effects include depression and suicidal ideation.[3] Gastrointestinal side effects like nausea and vomiting typically peaked within the first month of use.[10]
Experimental Protocols: Phase 3 Trial Design (NCT02896192)
The pivotal Phase 3 study was a multicenter, single-arm, open-label trial with a placebo-controlled withdrawal period designed to assess the efficacy and safety of this compound.[7][8][9][12]
Inclusion Criteria:
-
Confirmed diagnosis of obesity due to POMC or PCSK1 deficiency.[13][14]
-
History of severe, early-onset obesity.
Exclusion Criteria:
-
Significant cardiovascular disease.
-
Use of other weight-loss medications.
Treatment Protocol: The study consisted of several distinct phases:
-
Titration (2-12 weeks): Patients received once-daily subcutaneous injections of this compound with the dose being gradually increased to an optimal therapeutic level.[14]
-
Open-Label Treatment (10-12 weeks): Patients continued on their established therapeutic dose.[12][14]
-
Placebo-Controlled Withdrawal (8 weeks): Patients who achieved a predefined weight loss (≥5 kg, or ≥5% if baseline weight <100 kg) entered this double-blind phase.[7][8][12] They received 4 weeks of this compound and 4 weeks of placebo in a randomized order to serve as their own control.[1][14]
-
Open-Label Extension (32 weeks): Following the withdrawal period, all patients resumed open-label this compound treatment for the remainder of the ~52-week trial.[8][12]
Endpoints:
-
Primary Endpoint: Proportion of patients achieving ≥10% weight loss from baseline at approximately 52 weeks.[7][8][13]
-
Secondary Endpoints: Mean percent change in body weight and mean percent change in "most" hunger score.[7][13] Hunger was assessed daily using a Likert-type scale from 0 ("not hungry at all") to 10 ("hungriest possible").[13]
Conclusion
This compound is a targeted therapy that has demonstrated substantial and sustained efficacy in reducing both weight and hunger for patients with obesity caused by POMC deficiency.[7][8][15] By directly activating the MC4R, it effectively bypasses the genetic defect inherent to the condition.[5] The clinical data from Phase 3 trials support its use as a transformative treatment for this rare genetic disease of obesity, offering a mechanism-based pharmacological solution where none previously existed.[4][8] The safety profile is considered manageable, with the most common adverse events being injection site reactions and hyperpigmentation.[7][8]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Effect of this compound, a melanocortin‐4 receptor agonist, on obesity in Bardet‐Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound in Individuals With Obesity Due to POMC or LEPR Deficiency: Phase 3 Results From Pivotal and Supplemental Cohorts | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 8. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - Nutriomics [nutriomique.org]
- 10. Efficacy and Safety of this compound, a Melanocortin-4 Receptor Agonist, for Obese Patients: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 11. Real-life experience on efficacy and safety of this compound treatment in prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mc4r.org.uk [mc4r.org.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Subcutaneous Administration of Setmelanotide in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of setmelanotide in mouse models of obesity. This compound is a potent and selective melanocortin-4 receptor (MC4R) agonist designed to restore the function of the MC4R pathway, which is crucial for regulating hunger, energy expenditure, and consequently, body weight.[1][2] This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and workflows.
Mechanism of Action
This compound acts as an agonist for the MC4R, which is a key component of the leptin-melanocortin signaling pathway in the hypothalamus.[3] This pathway plays a critical role in energy homeostasis. In individuals with certain genetic deficiencies affecting upstream components of this pathway (e.g., POMC, PCSK1, or LEPR), signaling through the MC4R is impaired, leading to hyperphagia and severe obesity.[4][5] this compound bypasses these upstream defects by directly activating the MC4R, thereby restoring downstream signaling to reduce hunger and promote weight loss.[3][4]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of subcutaneous this compound administration in various mouse models of obesity.
Table 1: Effect of this compound on Body Weight and Food Intake
| Mouse Model | Dosing Regimen | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Alms1-/- | Daily intraperitoneal injections (dose-response) | 3 days | Not specified | Dose-dependent reduction | [6] |
| Diet-Induced Obese (DIO) | 2.7 µmol/kg s.c. daily | 10 days | ~10% reduction | Not specified | [7] |
| Magel2-null | 0.1 mg/kg i.p. | Single dose | Not specified | 75% reduction (3h), 7% reduction (22h) | [8] |
| Magel2-null | 0.2 mg/kg i.p. | Single dose | Not specified | Significant reduction | [8] |
| Arc-Pomc knockout | Continuous subcutaneous infusion via osmotic minipumps | 20 weeks | Significantly less than vehicle | Not specified | [1] |
| Diet-Induced Obese (DIO) | 1 mg/kg daily | 10 days | Significant reduction | Hypophagia | [9] |
Table 2: Effect of this compound on Metabolic Parameters
| Mouse Model | Dosing Regimen | Duration | Effect on Energy Expenditure | Effect on Respiratory Exchange Ratio (RER) | Other Metabolic Effects | Reference |
| Magel2-null | 0.1 mg/kg i.p. | Single dose | 11% increase | 9% decrease | Increased activity | [8] |
| Magel2-null | 0.2 mg/kg i.p. | Single dose | Significant increase | Not specified | Increased activity | [8] |
| Arc-Pomc knockout | Continuous subcutaneous infusion | 20 weeks | Higher than vehicle | Not specified | Improved glucose-insulin index | [1] |
Experimental Protocols
Protocol 1: Chronic Subcutaneous Infusion of this compound using Osmotic Minipumps
This protocol is suitable for long-term studies investigating the chronic effects of this compound on body weight and metabolism.
Materials:
-
This compound (RM-493)
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia
-
Mouse model of obesity (e.g., Arc-Pomc knockout mice)
-
Metabolic cages for monitoring food intake, energy expenditure, etc.
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing and the specific diet (e.g., chow or high-fat diet) for at least one week prior to the study.
-
Pump Preparation: Prepare osmotic minipumps with either this compound solution at the desired concentration or vehicle according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care: Monitor the mice for recovery from surgery and provide appropriate post-operative care, including analgesics.
-
Data Collection:
-
Measure body weight and food intake at regular intervals (e.g., daily or weekly).
-
At specified time points, perform metabolic assessments such as indirect calorimetry to measure energy expenditure and RER.
-
Conduct glucose and insulin tolerance tests to assess metabolic health.
-
At the end of the study, collect terminal blood samples and tissues for further analysis.
-
Protocol 2: Daily Subcutaneous Injections of this compound
This protocol is suitable for shorter-term studies or when a more controlled, intermittent dosing regimen is desired.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Insulin syringes or similar for subcutaneous injection
-
Mouse model of obesity (e.g., Diet-Induced Obese mice)
Procedure:
-
Animal Acclimation: Acclimate mice to handling and saline injections for several days before the start of the experiment to minimize stress responses.
-
Dose Preparation: Prepare fresh solutions of this compound in vehicle at the desired concentration.
-
Administration:
-
Gently restrain the mouse.
-
Administer the calculated dose of this compound or vehicle via subcutaneous injection in the scruff of the neck or the flank.
-
Alternate injection sites to minimize local irritation.
-
-
Data Collection:
-
Measure body weight and food intake daily, typically just before the next injection.
-
Perform other relevant metabolic assessments as required by the study design.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of obesity.
Caption: General experimental workflow.
References
- 1. geneticobesitynews.com [geneticobesitynews.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. This compound: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy and safety of this compound, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MON-LB019 this compound (RM-493) Reduces Food Intake and Rapidly Induces Weight Loss in a Mouse Model of Alström Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Magel2‐null mice are hyper‐responsive to this compound, a melanocortin 4 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MC4R agonist, this compound, is associated with an improvement in hypercapnic chemosensitivity and weight loss in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Setmelanotide Studies in Diet-Induced Obese (DIO) Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diet-induced obese (DIO) animal models for the preclinical evaluation of Setmelanotide, a melanocortin-4 receptor (MC4R) agonist. This document outlines the rationale for using DIO models, detailed experimental protocols, and expected quantitative outcomes based on published studies.
Introduction
This compound is a potent MC4R agonist designed to restore the function of a critical pathway in the hypothalamus that regulates appetite and energy expenditure.[1] Diet-induced obese (DIO) animal models, most commonly C57BL/6J mice fed a high-fat diet, are a valuable tool for studying the efficacy of anti-obesity therapeutics like this compound. These models mimic many aspects of human obesity, including increased adiposity, insulin resistance, and leptin resistance, providing a relevant physiological context for preclinical assessment.
Rationale for Use of DIO Models
DIO models are the preferred platform for evaluating the pharmacodynamic effects of this compound for several key reasons:
-
Clinical Relevance: These models recapitulate the development of obesity due to chronic overconsumption of a high-fat, palatable diet, mirroring a common cause of obesity in humans.
-
Intact MC4R Pathway: Unlike genetic models with specific deficits in the MC4R pathway, DIO models allow for the study of this compound's effects on a functionally intact, albeit dysregulated, system.
-
Metabolic Phenotype: DIO animals develop a suite of metabolic complications, including hyperglycemia and hyperinsulinemia, making them suitable for assessing the broader metabolic benefits of this compound.
Data Presentation: Efficacy of this compound in DIO Mice
The following tables summarize the quantitative effects of this compound treatment in DIO mouse models from various studies.
| Study Reference (if available) | Animal Model | This compound Dose | Treatment Duration | Body Weight Change | Food Intake Change |
| Fani et al. (paraphrased) | DIO C57BL/6J Mice | 1 mg/kg/day | 10 days | Significant weight loss | Reduced caloric intake |
| Kievit et al., 2013 (paraphrased) | DIO Rhesus Monkeys | Not specified | 8 weeks | ~13.5% weight loss | Initial reduction, then normalization |
| WuXi Biology Poster (paraphrased) | DIO Mouse Model | Not specified | Not specified | Effective reduction | Effective reduction |
| Study Reference (if available) | Animal Model | This compound Dose | Treatment Duration | Energy Expenditure (EE) Change | Respiratory Exchange Ratio (RER) Change |
| Kievit et al., 2013 (paraphrased) | DIO Rhesus Monkeys | Not specified | 8 weeks | Increased by ~14% | Not specified |
| Fani et al. (paraphrased) | DIO C57BL/6J Mice | 1 mg/kg/day | Not specified | Not specified | Decreased (indicating increased fat utilization) |
| Clemmensen et al., 2015 (paraphrased) | DIO Mice | Not specified | 5 days | Increased resting EE | Decreased |
| Study Reference (if available) | Animal Model | This compound Dose | Treatment Duration | Fat Mass Change | Lean Mass Change |
| WuXi Biology Poster (paraphrased) | DIO Mouse Model | Not specified | Not specified | Improved | Improved |
Signaling Pathway and Experimental Workflow
MC4R Signaling Pathway
This compound acts as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain. Activation of MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), or by this compound, leads to the stimulation of the Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). This signaling cascade within hypothalamic neurons results in reduced food intake and increased energy expenditure.
This compound activates the MC4R signaling cascade.
Experimental Workflow for this compound Studies in DIO Mice
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.
A typical experimental workflow for this compound studies.
Experimental Protocols
Diet-Induced Obesity (DIO) Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age at the start of the diet.
-
Housing: House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.
-
Diet: Provide a high-fat diet (HFD) with 45-60% of calories derived from fat (e.g., Research Diets D12492 or equivalent) and water ad libitum. A control group on a standard chow diet (10% kcal from fat) should be maintained for comparison.
-
Induction Period: Continue the HFD for 10-16 weeks. Obesity is typically characterized by a body weight gain of 20-25% over the control group.
-
Monitoring: Monitor body weight and food intake weekly.
This compound Administration
-
Formulation: Dissolve this compound in a sterile vehicle, such as saline (0.9% NaCl).
-
Dosing: Administer this compound daily via subcutaneous (s.c.) injection at a dose range of 0.2 to 3.0 mg/kg body weight. A vehicle-only group serves as the control.
-
Duration: Treatment duration can range from a few days for acute studies to several weeks (e.g., 2-4 weeks) for chronic efficacy studies.
Indirect Calorimetry
-
Acclimation: Acclimate mice to the calorimetry cages for at least 24-48 hours before data collection.
-
Measurement: Use an open-circuit indirect calorimetry system to continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for at least 24 hours.
-
Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure (EE) using appropriate formulas (e.g., Weir equation).
Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test with free access to water.
-
Baseline: Collect a baseline blood sample (time 0) from the tail vein.
-
Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage or intraperitoneal (i.p.) injection.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline: Collect a baseline blood sample (time 0).
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via i.p. injection.
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Analysis: Measure blood glucose levels to determine the rate of glucose clearance as an indicator of insulin sensitivity.
Body Composition Analysis
-
Method: Use Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) to determine fat mass, lean mass, and bone mineral density.
-
Procedure: Follow the manufacturer's instructions for the specific instrument. For DEXA, mice are typically anesthetized.
-
Timing: Perform body composition analysis at baseline before the start of treatment and at the end of the study.
Conclusion
Diet-induced obese animal models provide a robust and clinically relevant platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a standardized approach to assessing the efficacy of this compound on body weight, food intake, energy metabolism, and glucose homeostasis. Consistent application of these methods will yield reliable and reproducible data to support the development of this important therapeutic agent.
References
Application Notes and Protocols: Efficacy Testing of Setmelanotide in MC4R Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The melanocortin-4 receptor (MC4R) is a critical component of the leptin-melanocortin signaling pathway, which regulates energy homeostasis, including appetite and weight.[1][2][3][4] Genetic deficiencies in the MC4R pathway can lead to severe, early-onset obesity.[5][6] Setmelanotide is a potent MC4R agonist developed for the treatment of rare genetic disorders of obesity.[6][7][8][9] To verify the on-target efficacy and mechanism of action of this compound, MC4R knockout (KO) mouse models are indispensable. These models, which exhibit a phenotype of obesity and hyperphagia, are used to demonstrate that the therapeutic effects of this compound are mediated specifically through the MC4R.[1][2][3][10][11] This document provides detailed application notes and protocols for the use of MC4R KO mice in the efficacy testing of this compound.
MC4R Signaling Pathway and this compound's Mechanism of Action
The MC4R signaling cascade is initiated by the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), which is derived from the pro-opiomelanocortin (POMC) prohormone.[6][7] This binding activates the receptor, leading to downstream signaling that promotes satiety and increases energy expenditure.[2][9] In individuals with certain genetic defects, this pathway is disrupted. This compound acts as a potent agonist of the MC4R, effectively bypassing upstream deficiencies in the pathway and restoring downstream signaling to reduce hunger and promote weight loss.[7][8][10] However, in the absence of a functional MC4R, as is the case in MC4R knockout mice, this compound is unable to exert its therapeutic effects.[10][12][13][14][15]
Figure 1: MC4R Signaling Pathway and this compound Action.
Data Presentation: this compound Efficacy in MC4R Genotypes
The following table summarizes the expected quantitative outcomes from a study evaluating this compound in wild-type (WT), MC4R heterozygous (HET), and MC4R knockout (KO) mice. The data is based on findings where mice were treated with this compound or a vehicle control.[10]
| Genotype | Treatment Group | N | Baseline Body Weight (g) | 9-Day Body Weight Change (g) |
| Wild-type (Mc4r +/+) | Vehicle | 8 | 35.2 ± 1.1 | +1.8 ± 0.4 |
| This compound | 8 | 36.1 ± 0.9 | -3.5 ± 0.5 | |
| Heterozygous (Mc4r +/-) | Vehicle | 10 | 40.5 ± 1.3 | +1.9 ± 0.3 |
| This compound | 10 | 41.2 ± 1.2 | -1.7 ± 0.6 | |
| Knockout (Mc4r -/-) | Vehicle | 4 | 48.9 ± 2.1 | +2.1 ± 0.7 |
| This compound | 4 | 49.5 ± 1.9 | +2.0 ± 0.8 | |
| Data are presented as mean ± SEM. Data is illustrative based on published findings.[10] |
Experimental Protocols
A crucial experiment to confirm the MC4R-dependent action of this compound involves administering the compound to mice with different MC4R genotypes (wild-type, heterozygous, and knockout) and monitoring changes in body weight and food intake.
Experimental Workflow
Figure 2: Experimental Workflow for this compound Efficacy Testing.
Detailed Methodology
1. Animal Models and Husbandry:
-
Strains: Use wild-type (Mc4r +/+), heterozygous (Mc4r +/-), and homozygous null (Mc4r -/-) mice on a C57BL/6J background.
-
Age: Start experiments with mice at approximately 11 weeks of age.
-
Housing: House mice individually in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet: Place all mice on a high-fat diet (e.g., 45% kcal from fat) for the duration of the study to promote an obese phenotype.[10]
2. Acclimatization:
-
Allow mice to acclimatize to single housing and the experimental conditions for at least one week before the start of the study.
-
If using metabolic monitoring cages (e.g., Promethion Sable system), acclimatize the animals to the cages for 3 days to obtain stable baseline measurements.[10]
3. Drug Formulation and Administration:
-
Drug: Prepare this compound in a sterile vehicle, such as saline.
-
Dose: A typical dose for continuous infusion is 1200 nmol/kg/day.[10]
-
Administration:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Implant subcutaneous osmotic minipumps (e.g., Alzet) calibrated to deliver the specified dose of this compound or vehicle over the desired study period (e.g., 9 days).
-
Ensure proper surgical and post-operative care according to institutional guidelines.
-
4. Data Collection and Endpoint Measurement:
-
Baseline Measurements: Before pump implantation, record the baseline body weight and food intake for each animal.
-
Daily Monitoring:
-
Measure and record the body weight of each mouse daily at the same time.
-
Measure and record daily food intake.
-
-
Study Duration: Continue the study for a predetermined period, for example, 9 days, to observe significant changes in body weight.[10]
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods. For comparing multiple groups, a one-way ANOVA with a post-hoc test (e.g., Bonferroni) is suitable.
-
A p-value of < 0.05 is typically considered statistically significant.
Expected Outcomes
-
Wild-type (Mc4r +/+) mice treated with this compound are expected to show a significant reduction in body weight compared to their vehicle-treated counterparts.[10][12]
-
Heterozygous (Mc4r +/-) mice treated with this compound should also exhibit weight loss, though the effect may be less pronounced than in wild-type mice.[10]
-
MC4R knockout (Mc4r -/-) mice are not expected to respond to this compound treatment and will likely continue to gain weight similarly to their vehicle-treated controls.[10][12][13][14] This lack of response is the key finding that confirms the on-target, MC4R-dependent mechanism of this compound.
Conclusion
The use of MC4R knockout mice is a fundamental and definitive method for demonstrating the specific mechanism of action of this compound. The protocols outlined above provide a robust framework for conducting these critical efficacy studies. The clear differentiation in response to this compound between wild-type/heterozygous and knockout mice provides unequivocal evidence of the drug's reliance on a functional melanocortin-4 receptor to achieve its therapeutic effect on body weight.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Melanocortin 4 Receptor–Deficient Mice as a Novel Mouse Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A human obesity-associated MC4R mutation with defective Gq/11α signaling leads to hyperphagia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Insights into the Allosteric Mechanism of this compound (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency. | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Setmelanotide's Effect on Hyperphagia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols used to assess the efficacy of setmelanotide, a melanocortin-4 receptor (MC4R) agonist, in treating hyperphagia and obesity in patients with rare genetic disorders. This compound is designed to restore the function of a dysfunctional MC4R pathway, which is crucial for regulating hunger and energy expenditure.[1][2][3]
Mechanism of Action
This compound is a peptide analog of the endogenous α-melanocyte-stimulating hormone (α-MSH) that acts as a potent agonist for the MC4R.[2][4] In individuals with genetic defects in the MC4R pathway (e.g., deficiencies in pro-opiomelanocortin [POMC], proprotein convertase subtilisin/kexin type 1 [PCSK1], or leptin receptor [LEPR], and in conditions like Bardet-Biedl Syndrome [BBS]), signaling is impaired, leading to insatiable hunger (hyperphagia) and severe obesity.[1][5][6] this compound bypasses these upstream defects by directly activating the MC4R, thereby helping to re-establish downstream signaling that reduces hunger and increases energy expenditure.[3][4][7]
MC4R Signaling Pathway
References
- 1. Clinical Review - this compound (Imcivree) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. What is this compound Acetate used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interview-Based Patient- and Caregiver-Reported Experiences of Hunger and Improved Quality of Life with this compound Treatment in Bardet-Biedl Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application of Setmelanotide in the Study of Bardet-Biedl Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bardet-Biedl syndrome (BBS) is a rare, autosomal recessive genetic disorder characterized by a range of symptoms including obesity, vision loss, polydactyly, and kidney abnormalities.[1][2] A key feature of BBS is early-onset, severe obesity and hyperphagia (insatiable hunger), which are believed to be driven by impaired signaling in the melanocortin-4 receptor (MC4R) pathway.[3][4] Setmelanotide, a potent MC4R agonist, has emerged as a targeted therapeutic approach for managing obesity and hyperphagia in patients with BBS.[5][6] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of this compound in the context of BBS studies.
Mechanism of Action
This compound is a synthetic, eight-amino-acid cyclic peptide that acts as an agonist for the melanocortin-4 receptor (MC4R).[7][8] In the central nervous system, the MC4R pathway is a critical regulator of energy homeostasis, including appetite and weight.[9] In individuals with BBS, genetic mutations can lead to dysfunction of the primary cilia, which are essential for proper MC4R signaling.[2][10] This impairment disrupts the normal satiety signals, leading to hyperphagia and obesity.[11] this compound works by directly activating the MC4R, bypassing the upstream defects in the signaling pathway and thereby helping to restore the body's ability to regulate hunger and energy expenditure.[6][7]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the MC4R pathway in Bardet-Biedl Syndrome.
Clinical Efficacy of this compound in Bardet-Biedl Syndrome
Clinical trials have demonstrated the efficacy of this compound in reducing body weight and hunger in patients with BBS. The following tables summarize key quantitative data from Phase 2 and Phase 3 studies.
Table 1: Efficacy of this compound in a Phase 2 Open-Label Trial[7]
| Timepoint | Mean Percent Change in Body Weight from Baseline (n=7-8) | Mean Percent Change in Body Fat Mass from Baseline (n=7-9) |
| 3 Months | -5.5% | -9.3% |
| 6 Months | -11.3% | - |
| 12 Months | -16.3% | -24.0% |
Table 2: Efficacy of this compound in a Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial (52 Weeks)[12][13]
| Endpoint | This compound Group | Placebo Group |
| Primary Endpoint | ||
| Patients (≥12 years) with ≥10% Weight Reduction | 32.3% | - |
| Body Weight | ||
| Mean Percent Change in Body Weight (≥18 years) | -9.1% | - |
| Hunger | ||
| Patients (≥12 years) with ≥25% Reduction in Maximal Hunger Score | 62.5% | - |
| Mean Percent Change in Maximal Hunger Score | -30.9% | - |
Table 3: Long-Term Efficacy of this compound (Long-Term Extension Trial)[4][14]
| Timepoint | Mean Percent Change in BMI Across Age Groups | Mean Percent Change in Body Weight (≥18 years) | Mean Change in BMI Z-score (<18 years) |
| 18 Months | -9.5% (n=30) | -8.6% (n=15) | -0.83 (n=13) |
| 24 Months | -14.3% (n=19) | -14.9% (n=6) | -0.72 (n=12) |
Experimental Protocols
The following are generalized protocols based on the methodologies of pivotal clinical trials of this compound in BBS patients.
Study Design: Phase 3 Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial[12][15][16][17]
This protocol outlines the key components of a Phase 3 clinical trial to evaluate the efficacy and safety of this compound in patients with BBS.
1. Patient Population:
-
Inclusion criteria typically include patients aged 6 years and older with a confirmed clinical diagnosis of BBS and obesity (defined by BMI ≥30 kg/m ² for ages ≥16 or weight >97th percentile for ages 6-15).[12][13]
2. Treatment Protocol:
-
Dose Escalation: this compound is administered once daily via subcutaneous injection.[13] Treatment often begins with a dose titration phase to ensure tolerability.
-
Maintenance Dose: The target maintenance dose is typically 3.0 mg daily.[6][13]
3. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving a clinically significant reduction in body weight (e.g., ≥10% from baseline) after a defined period (e.g., 52 weeks).[12][13]
-
Secondary Endpoints:
4. Safety and Tolerability Assessments:
-
Monitoring of treatment-emergent adverse events (AEs). Common AEs include injection site reactions, skin hyperpigmentation, nausea, and vomiting.[3][7]
-
Regular assessment of vital signs (blood pressure, heart rate) and laboratory parameters.[7]
Conclusion
This compound represents a significant advancement in the management of obesity and hyperphagia associated with Bardet-Biedl syndrome. Its targeted mechanism of action as an MC4R agonist addresses the underlying pathophysiology of the disease. The robust data from clinical trials support its efficacy and provide a framework for future research and clinical application. These application notes and protocols are intended to guide researchers and drug development professionals in the continued study and utilization of this compound for this rare genetic disorder.
References
- 1. Bardet–Biedl syndrome - Wikipedia [en.wikipedia.org]
- 2. Bardet–Biedl syndrome: Genetics, molecular pathophysiology, and disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. FDA approves this compound for obesity in Bardet-Biedl syndrome | MDedge [mdedge.com]
- 6. An evaluation of this compound injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a melanocortin‐4 receptor agonist, on obesity in Bardet‐Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. geneticobesitynews.com [geneticobesitynews.com]
- 12. Efficacy and safety of this compound, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodologies for Assessing Hunger Scores in Setmelanotide Clinical Trials
Introduction
Setmelanotide is a melanocortin 4 receptor (MC4R) agonist developed for chronic weight management in adults and children with rare genetic diseases of obesity.[1][2][3] These conditions, such as pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) deficiencies, are characterized by impaired signaling in the leptin-melanocortin pathway, leading to severe, early-onset obesity and insatiable hunger (hyperphagia).[1][3] this compound acts downstream of these genetic defects to re-establish MC4R pathway activity, thereby reducing hunger and promoting weight loss.[4][5]
Given that hyperphagia is a primary and debilitating symptom, the robust assessment of hunger is a critical endpoint in evaluating the efficacy of this compound. These application notes provide a detailed overview of the methodologies, experimental protocols, and key signaling pathways relevant to the assessment of hunger scores in this compound clinical trials.
The Leptin-Melanocortin Signaling Pathway and this compound's Mechanism of Action
The central melanocortin pathway is a crucial regulator of energy homeostasis. In a "fed state," hormones like leptin and insulin stimulate POMC neurons in the hypothalamus.[6][7][8] These neurons release α-melanocyte-stimulating hormone (α-MSH), which binds to and activates the MC4R, signaling satiety and reducing food intake.[6][7] Conversely, in a "starved state," ghrelin activates Agouti-Related Peptide (AgRP) neurons, which inhibit MC4R signaling and promote hunger.[7][9]
In certain rare genetic disorders, mutations disrupt this pathway upstream of the MC4R. This compound is an MC4R agonist that bypasses these defects by directly activating the receptor, thereby restoring the signal to reduce hunger and energy intake.[5][10]
Methodologies for Hunger Score Assessment
The primary methodology for assessing hunger in this compound clinical trials is a patient-reported outcome (PRO) instrument. While no single PRO is universally validated for hyperphagia across all rare genetic diseases of obesity, a consistent approach has been employed in Phase 3 trials.[11]
-
Assessment Tool: An 11-point Likert-type numerical rating scale is commonly used, where patients rate their hunger from 0 (not hungry at all) to 10 (the most hungry possible).[11][12]
-
Key Metric: The primary focus is often on the "most" or "maximal" hunger experienced by the patient.[10][12] In some trials, this is assessed as the weekly average of the daily maximal hunger score.[10]
-
Data Collection: Patients (or their caregivers) record hunger scores daily. In some protocols, multiple questions are asked daily to capture different aspects of hunger.[10][13]
-
Qualitative Data: To complement quantitative scores, in-depth qualitative interviews are sometimes conducted to understand the patient's experience of hyperphagia and how it changes with treatment, providing context to the numerical data.[11][14]
Experimental Protocol for Hunger Score Assessment
The following protocol outlines a generalized workflow for assessing hunger scores within a this compound clinical trial, based on published Phase 3 study designs.[10][12][15]
3.1. Patient Screening and Enrollment
-
Inclusion Criteria: Patients aged 6 years or older with a clinical diagnosis and genetic confirmation of a relevant disorder (e.g., POMC, LEPR, or Bardet-Biedl syndrome) and obesity.[10]
-
Exclusion Criteria: Patients with suspected benign or likely benign genetic variants or other forms of obesity not targeted by the therapy.[1]
3.2. Baseline Assessment
-
Prior to treatment initiation, baseline data is collected, including body weight, BMI, and waist circumference.[15]
-
A baseline hunger score is established using the 11-point rating scale over a designated period (e.g., one week) to account for daily variations.
3.3. Treatment and Dose Titration
-
This compound is administered via daily subcutaneous injection.[3]
-
An initial dose-titration period is implemented where the dose is gradually increased (e.g., over 2-week intervals) to establish an optimal therapeutic dose for the individual patient based on efficacy and tolerability.[15]
3.4. Data Collection During Treatment
-
Patients or caregivers record the "maximal" daily hunger score using the rating scale.
-
These scores are collected throughout the open-label treatment period (typically 52 weeks).[10]
-
In some study designs, a placebo-controlled withdrawal phase is included, where patients are switched to a placebo for a short period (e.g., 4 weeks) to confirm the drug's effect on hunger and weight before resuming active treatment.[12]
3.5. Endpoint Analysis
-
The primary hunger-related endpoint is typically the mean percentage change in the weekly average of the daily maximal hunger score from baseline to the end of the treatment period (e.g., 52 weeks).[10]
-
A secondary endpoint is often the proportion of patients who achieve a clinically meaningful reduction in their hunger score, such as a reduction of 25% or more.[10][16]
Quantitative Data from Key this compound Clinical Trials
The assessment methodologies described have been used to generate robust quantitative data demonstrating this compound's efficacy in reducing hunger.
Table 1: Summary of Hunger Score Reduction in Phase 3 this compound Trials
| Patient Population | Trial Identifier | Key Hunger Endpoint | Mean % Change from Baseline (95% CI) | P-value | Citation(s) |
|---|---|---|---|---|---|
| POMC Deficiency | NCT02896192 | Mean % change in "most" hunger score at ~1 year | -27.1% (-40.6 to -15.0) | 0.0005 | [12] |
| LEPR Deficiency | NCT03287960 | Mean % change in "most" hunger score at ~1 year | -43.7% (-54.8 to -29.1) | <0.0001 | [12] |
| Bardet-Biedl Syndrome | NCT03746522 | Mean % change in weekly average of daily maximal hunger score at 52 weeks | -30.9% (-44.1 to -17.7) | <0.0001 |[10] |
Table 2: Proportion of Patients Achieving ≥25% Hunger Score Reduction
| Patient Population | Trial Identifier | Percentage of Responders | P-value | Citation(s) |
|---|---|---|---|---|
| POMC Deficiency | NCT02896192 | 43% | - | [11] |
| LEPR Deficiency | NCT03287960 | 86% | - | [11] |
| Bardet-Biedl Syndrome | NCT03746522 | 62.5% | <0.0001 |[10] |
The assessment of hunger is a cornerstone of clinical trials for this compound, providing direct evidence of its therapeutic effect on the primary driver of obesity in patients with rare genetic defects in the leptin-melanocortin pathway. The consistent use of a patient-reported, 11-point numerical rating scale focused on maximal hunger has proven to be an effective methodology for quantifying changes in hyperphagia. The protocols implemented in Phase 3 trials, combining baseline assessments with long-term tracking, have successfully demonstrated statistically significant and clinically meaningful reductions in hunger across multiple patient populations.[10][12] These methodologies serve as a robust framework for researchers and drug development professionals evaluating therapies targeting central pathways of appetite regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The melanocortin pathway and control of appetite-progress and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Patient Experience of Hunger and Improved Quality of Life with this compound Treatment in POMC and LEPR Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Month real-world this compound hunger and weight outcomes in two French paediatric patients with hypothalamic obesity | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]
- 14. Refubium - Understanding the Patient Experience of Hunger and Improved Quality of Life with this compound Treatment in POMC and LEPR Deficiencies [refubium.fu-berlin.de]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. geneticobesitynews.com [geneticobesitynews.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Setmelanotide Subcutaneous Delivery Systems
This technical support center is designed for researchers, scientists, and drug development professionals working with Setmelanotide subcutaneous delivery systems. It provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic peptide analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). It functions as a selective agonist for the melanocortin-4 receptor (MC4R), which is a key component of the signaling pathway in the hypothalamus that regulates hunger, satiety, and energy expenditure.[1][2] In certain rare genetic disorders of obesity, this pathway is disrupted. This compound aims to restore the downstream activity of this pathway.[1][2]
Q2: What are the most common challenges encountered when working with this compound subcutaneous formulations?
A2: Researchers may face challenges related to formulation stability, such as peptide aggregation and degradation in aqueous solutions.[1][3] Other common issues include injection site reactions (ISRs) and the potential for hyperpigmentation due to this compound's mechanism of action.[4][5] Ensuring consistent and accurate subcutaneous delivery and achieving desired bioavailability can also be significant hurdles.
Q3: What are the key formulation components of the approved this compound product (Imcivree®)?
A3: The approved formulation of this compound is a sterile, preservative-free, clear, and colorless to slightly opalescent solution for subcutaneous injection. While the full proprietary formulation details are not publicly available, it is known to be an aqueous solution for injection.
Q4: How should this compound be reconstituted and handled for experimental use?
A4: For preclinical research, lyophilized this compound powder should be reconstituted using sterile bacteriostatic water or another appropriate sterile diluent. It is crucial to follow the supplier's instructions for reconstitution to ensure accurate concentration and to avoid contamination. Reconstituted solutions should be handled with care to prevent agitation, which can promote aggregation.
Q5: What are the known side effects of this compound administration that might be observed in preclinical models?
A5: The most frequently reported adverse reactions in clinical studies, which may also be observable in animal models, include injection site reactions (such as redness, swelling, and pain), skin hyperpigmentation, and gastrointestinal issues like nausea and vomiting.[3][4][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the development and testing of this compound subcutaneous delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Injection Site Reactions (e.g., redness, swelling, induration) | 1. Formulation pH or osmolality is not physiological.2. High concentration of this compound or excipients.3. Contamination of the formulation.4. Improper injection technique (e.g., injecting into the dermis instead of subcutaneous tissue). | 1. Adjust the formulation pH to be within the physiological range (typically 6.8-7.4) and ensure it is isotonic.2. Evaluate the effect of reducing the concentration of this compound or problematic excipients.3. Ensure sterile manufacturing and handling procedures. Filter-sterilize the final formulation.4. Review and refine injection technique. Ensure the needle is inserted at the correct angle and depth for subcutaneous administration. Rotate injection sites.[6] |
| Hyperpigmentation at the injection site or generalized | 1. This compound's agonistic activity on melanocortin 1 receptors (MC1R) in melanocytes. | 1. This is a known pharmacological effect of this compound.[5] For experimental purposes, document the extent and duration of hyperpigmentation as a pharmacodynamic endpoint. There are no established methods to completely prevent this while maintaining efficacy. |
| Poor Bioavailability | 1. Degradation of this compound at the injection site by proteases.2. Aggregation of this compound, preventing absorption.3. Suboptimal formulation characteristics (e.g., viscosity, excipient interactions). | 1. Include protease inhibitors in the formulation (for in vitro and animal studies).2. Optimize the formulation to prevent aggregation by adjusting pH, ionic strength, or including stabilizing excipients.3. Modify the formulation to enhance absorption, for example, by including permeation enhancers or using a sustained-release delivery system. |
| Inconsistent Results Between Experiments | 1. Variability in formulation preparation.2. Inconsistent injection technique.3. Degradation of this compound stock solution over time. | 1. Standardize the formulation preparation protocol.2. Ensure all personnel are trained on a consistent injection technique.3. Prepare fresh stock solutions for each experiment or validate the stability of stored solutions. |
| Peptide Aggregation in Formulation | 1. Suboptimal pH or ionic strength.2. Exposure to physical stress (e.g., agitation, freeze-thaw cycles).3. High peptide concentration. | 1. Conduct a pH and ionic strength screening study to identify conditions that minimize aggregation.2. Avoid vigorous shaking or multiple freeze-thaw cycles. Use controlled freezing and thawing procedures.3. Evaluate the concentration-dependent aggregation propensity. Consider the use of stabilizing excipients like sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20/80) at low concentrations. |
Experimental Protocols
RP-HPLC Method for Quantification of this compound
This protocol is adapted from a validated method for the quantification of this compound.[7][8][9]
-
Objective: To determine the concentration of this compound in a given formulation.
-
Materials:
-
Waters HPLC 2695 system with a photodiode array detector (or equivalent)
-
Empower 2 software (or equivalent)
-
X-Bridge C18 column (150 mm x 4.6 mm, 3.5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid (OPA)
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) mixture of 0.1% OPA in water and acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the this compound formulation with the mobile phase to a concentration within the calibration curve range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting peak area against concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.
-
Assessment of Formulation Stability: Aggregation Propensity
-
Objective: To evaluate the physical stability of a this compound formulation by monitoring aggregation over time under stressed conditions.
-
Materials:
-
This compound formulation
-
Size Exclusion Chromatography (SEC) system with UV detector
-
Dynamic Light Scattering (DLS) instrument
-
Thioflavin T (ThT)
-
Fluorescence spectrophotometer
-
-
Procedure:
-
Stress Conditions: Incubate aliquots of the this compound formulation under various stress conditions (e.g., elevated temperature [40°C], constant agitation, multiple freeze-thaw cycles). Include a control sample stored at the recommended temperature (e.g., 4°C).
-
Size Exclusion Chromatography (SEC): At specified time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by SEC to separate and quantify monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): Analyze the samples by DLS to determine the size distribution of particles in the formulation, which can indicate the presence of aggregates.
-
Thioflavin T (ThT) Assay: To detect fibrillar aggregates, add ThT to the samples and measure the fluorescence intensity. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
In Vitro Release Study
-
Objective: To determine the release profile of this compound from a subcutaneous formulation.
-
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate)
-
Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium
-
This compound formulation
-
-
Procedure:
-
Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane.
-
Apply a known amount of the this compound formulation to the donor side of the membrane.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
-
Analyze the concentration of this compound in the collected samples using the validated RP-HPLC method described above.
-
Calculate the cumulative amount of this compound released over time and plot the release profile.
-
Visualizations
Melanocortin-4 Receptor (MC4R) Signaling Pathway
Caption: Simplified MC4R signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Formulation Development
Caption: A typical experimental workflow for developing a subcutaneous this compound formulation.
Troubleshooting Logic for Injection Site Reactions
Caption: A logical workflow for troubleshooting injection site reactions in preclinical studies.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. catalystbiosciences.com [catalystbiosciences.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioJect: An in vitro platform to explore release dynamics of peptides in subcutaneous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 7. mdpi.com [mdpi.com]
- 8. peptidream.com [peptidream.com]
- 9. eternalwellnessmedicalspa.com [eternalwellnessmedicalspa.com]
Mitigating Setmelanotide side effects like skin hyperpigmentation in studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of setmelanotide-induced skin hyperpigmentation in experimental and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of skin hyperpigmentation observed with this compound treatment?
A1: Skin hyperpigmentation is a well-documented side effect of this compound.[1][2][3] It is considered an "off-target" effect resulting from the drug's partial agonism of the melanocortin-1 receptor (MC1R), which is expressed on melanocytes and plays a key role in regulating skin pigmentation.[3][4] Activation of MC1R stimulates melanin production, leading to a darkening of the skin, and this effect is independent of ultraviolet (UV) light exposure.[5]
Q2: How common is this compound-induced hyperpigmentation in clinical studies?
A2: Skin hyperpigmentation is a very common adverse event in patients treated with this compound. Clinical trials have reported this side effect in a significant percentage of participants. The incidence can vary across studies but is consistently reported as one of the most frequent treatment-emergent adverse events.
Q3: Is the hyperpigmentation caused by this compound reversible?
A3: Yes, the hyperpigmentation induced by this compound is generally considered to be reversible upon discontinuation of the drug.[5]
Q4: Are there any established clinical strategies to prevent or reduce this compound-induced hyperpigmentation during treatment?
A4: Currently, there are no approved therapies to specifically block or reverse this compound-induced hyperpigmentation while the patient continues treatment. Management primarily focuses on monitoring and dose adjustment. In clinical practice, if side effects are not tolerated, the dosage of this compound may be adjusted.[6][7]
Q5: What is the long-term approach to mitigating this side effect in drug development?
A5: The long-term strategy focuses on developing more selective MC4R agonists. Research is underway to identify and develop novel MC4R agonists that are structurally modified to minimize or eliminate activity at the MC1R.[8] This approach aims to retain the desired therapeutic effect on weight and appetite while reducing or eliminating the hyperpigmentation side effect.[8]
Troubleshooting Guide
Issue: A significant number of subjects in our preclinical/clinical study are developing hyperpigmentation.
| Potential Cause | Troubleshooting/Monitoring Steps |
| On-target MC1R activation by this compound | - Confirm Dosage: Ensure that the administered dose is within the recommended therapeutic range for the specific study population.[6][7]- Systematic Skin Monitoring: Implement a standardized protocol for skin assessment at baseline and regular intervals throughout the study. This should include photographic documentation and, if possible, objective measures like spectrophotometry or dermoscopy.[1]- Patient/Subject Counseling: Inform participants about the high likelihood of this side effect and its reversible nature. |
| Individual Variability | - Baseline Skin Type: Document the baseline Fitzpatrick skin type of all participants, as this may influence the presentation of hyperpigmentation.- Genetic Factors: While not standard practice, consider that genetic variations in MC1R or other pigmentation-related genes could influence the severity of the response. |
Data Presentation
Table 1: Incidence of Skin Hyperpigmentation in this compound Clinical Trials
| Study/Population | Incidence of Hyperpigmentation | Reference |
| POMC or LEPR Deficiency (Phase 3) | 100% in the POMC trial | [9] |
| Bardet-Biedl Syndrome (Phase 3) | 57.9% in the this compound group (placebo-controlled period) | [10] |
| Pooled Analysis (POMC/PCSK1/LEPR Deficiency) | 85.7% | [11] |
| General | Very common (78%) | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of MC1R Activation
This protocol provides a method to screen for compounds that may inhibit this compound's effect on MC1R.
Objective: To measure the activation of MC1R by this compound and assess the inhibitory potential of test compounds.
Methodology:
-
Cell Culture:
-
Use a stable cell line expressing the human MC1R, such as Chinese Hamster Ovary (CHO) cells.
-
Culture the cells in appropriate media and conditions until they reach the desired confluence for the assay.
-
-
cAMP Assay:
-
MC1R is a Gs protein-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Plate the MC1R-expressing cells in a multi-well plate.
-
To test for inhibition, pre-incubate the cells with various concentrations of a test compound (potential MC1R antagonist).
-
Add this compound at a concentration known to elicit a submaximal response (e.g., EC80).
-
Incubate for a specified period to allow for cAMP production.
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound to determine its EC50.
-
For inhibitory compounds, calculate the IC50 by measuring the concentration of the compound that inhibits 50% of the this compound-induced cAMP response.
-
Protocol 2: Quantitative Assessment of Skin Pigmentation
Objective: To objectively measure changes in skin pigmentation in response to this compound treatment.
Methodology: Spectrophotometry/Colorimetry
-
Instrumentation:
-
Utilize a handheld spectrophotometer or colorimeter designed for skin measurements.
-
-
Measurement Procedure:
-
At baseline and at each follow-up visit, take measurements from standardized, sun-protected areas of the skin (e.g., the inner upper arm).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Gently place the probe on the skin and record the reflectance spectra or colorimetric values (e.g., Lab* color space). The Melanin Index can be a key parameter to measure.[12]
-
-
Data Analysis:
-
Calculate the change in Melanin Index or other relevant colorimetric parameters from baseline for each subject.
-
Compare the changes between the treatment and control groups to quantify the effect of this compound on skin pigmentation.
-
Visualizations
References
- 1. Twenty-five practical recommendations in primary care dermoscopy | Journal of Primary Health Care | ConnectSci [connectsci.au]
- 2. This compound for Obesity · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. This compound for Hypothalamic Obesity · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. [PDF] The use of spectrophotometry to estimate melanin density in Caucasians. | Semantic Scholar [semanticscholar.org]
- 5. avantesusa.com [avantesusa.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Magic™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. The use of spectrophotometry to estimate melanin density in Caucasians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayo.edu [mayo.edu]
- 10. [PDF] Tips and tricks in the dermoscopy of pigmented lesions | Semantic Scholar [semanticscholar.org]
- 11. skinofcolorsociety.org [skinofcolorsociety.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Setmelanotide Preclinical Dose-Response Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dose-response optimization of Setmelanotide in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a G-protein coupled receptor primarily expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.[2][3] By activating the MC4R, this compound mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leading to reduced food intake and increased energy expenditure.[3] It is approximately 20-fold more potent at the MC4R than the endogenous α-MSH.
Q2: What is the selectivity profile of this compound for different melanocortin receptors?
A2: this compound exhibits selectivity for the MC4R. It has approximately 20-fold less activity at the melanocortin-3 receptor (MC3R) and melanocortin-1 receptor (MC1R).[4] It shows no detectable agonism at the melanocortin-2 receptor (MC2R) and melanocortin-5 receptor (MC5R).[4]
Q3: What are the expected effects of this compound in preclinical models of obesity?
A3: In preclinical studies using diet-induced obese (DIO) mice and other rodent models, this compound has been shown to cause a dose-dependent reduction in food intake and body weight.[5][4] It has also been observed to increase energy expenditure and improve insulin sensitivity.[3][4]
Q4: Are there any common adverse effects observed in preclinical studies at higher doses?
A4: In preclinical safety studies, non-adverse, dose-related increases in skin pigmentation have been observed in monkeys, which is attributed to the weak activation of the MC1R.[4] This effect was reversible.[4] At very high doses in reproductive toxicity studies in rabbits, decreased maternal food consumption and body weight gain were noted, which led to post-implantation loss.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of Efficacy (No significant change in food intake or body weight) | Incorrect Dosage: The administered dose may be too low to elicit a response in the specific animal model. | Refer to the dose-response tables below and consider performing a dose-escalation study starting from a lower dose (e.g., 0.1 mg/kg in mice) to identify the optimal dose for your model. |
| MC4R Knockout/Insensitive Model: The animal model may lack functional MC4R, as this compound's effects are MC4R-dependent. | Confirm the genotype of your animal model. This compound will not be effective in MC4R knockout mice.[5] | |
| Drug Stability/Formulation Issue: The this compound solution may have degraded or been improperly prepared. | Prepare fresh solutions for each experiment. Ensure proper storage conditions as recommended by the manufacturer. | |
| Unexpected Adverse Events (e.g., excessive grooming, hyperactivity) | High Dose: The observed effects may be due to off-target effects at a high dose. | Reduce the dose and carefully observe the animals for a dose-dependent reduction in the adverse events. |
| Route of Administration: The method of administration (e.g., intraperitoneal vs. subcutaneous) might influence the pharmacokinetic profile and lead to acute high concentrations. | Consider switching to subcutaneous administration for a more sustained release, if not already in use. | |
| High Variability in Response | Inconsistent Dosing Technique: Variations in injection volume or site can lead to variable drug exposure. | Ensure all personnel are properly trained in the administration technique to maintain consistency. |
| Animal Acclimatization: Stress from handling or a new environment can affect feeding behavior and metabolic rate. | Allow for a sufficient acclimatization period for the animals in the experimental setting (e.g., metabolic cages) before starting the experiment.[3] |
Quantitative Data from Preclinical Studies
In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 0.27 nM | HEK293 cells transiently transfected with human MC4R | cAMP accumulation assay |
| Ki | 2.1 nM | HEK293 cells transiently transfected with human MC4R | Competitive binding assay |
Data sourced from FDA pharmacology review.[4]
Dose-Response of this compound on Food Intake and Energy Expenditure in Mice
| Animal Model | Dose (mg/kg) | Route | Effect on 3-hour Food Intake | Effect on Energy Expenditure |
| Wild-Type (WT) Mice | 0.2 | i.p. | Reduced | Increased |
| 1.0 | i.p. | Reduced | Increased | |
| Magel2-null Mice | 0.04 | i.p. | Reduced | - |
| 0.1 | i.p. | Reduced by 75% | Increased by 11% | |
| 0.2 | i.p. | Reduced | Increased | |
| 1.0 | i.p. | Reduced | Increased |
Data from a study in Magel2-null and wild-type mice.[3]
Dose-Dependent Effects of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Dose (mg/kg/day) | Duration | Route | Outcome |
| 0.2 | 10 days | s.c. | Prevented further weight gain but did not induce weight loss. |
| 1.0 | 10 days | s.c. | Significant weight loss. |
| 2.7 | 10 days | s.c. | ~10% body weight loss. |
Data compiled from studies in diet-induced obese mice.[1][6]
Experimental Protocols
Protocol: Evaluation of Acute Dose-Response to this compound on Food Intake and Energy Expenditure in Mice
1. Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals individually in metabolic cages for acclimatization for at least 24-48 hours before the experiment.[3]
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Materials:
-
This compound (lyophilized powder)
-
Sterile saline for injection (vehicle)
-
Metabolic cages for continuous monitoring of food intake, energy expenditure (VO2 and VCO2), and respiratory exchange ratio (RER).[3]
3. Experimental Procedure:
-
Acclimatization: Place mice in metabolic cages and allow them to acclimate.
-
Vehicle Administration: On the first day of the experiment, administer an intraperitoneal (i.p.) injection of vehicle (saline) between 16:30 and 17:00h.[3]
-
Data Collection (Baseline): Monitor and record food intake, energy expenditure, and RER for the next 22 hours to establish baseline data.[3]
-
This compound Administration: 24 hours after the vehicle injection, administer an i.p. injection of this compound at the desired dose (e.g., 0.04, 0.1, 0.2, or 1 mg/kg).[3]
-
Data Collection (Treatment): Monitor and record food intake, energy expenditure, and RER for the subsequent 22 hours.[3]
-
Data Analysis: Compare the data collected after this compound administration to the baseline data collected after vehicle administration to determine the effect of the treatment.
Visualizations
References
- 1. scireq.com [scireq.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Magel2‐null mice are hyper‐responsive to this compound, a melanocortin 4 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Performance of Setmelanotide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo stability and half-life of Setmelanotide, a melanocortin-4 receptor (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of unmodified this compound?
The elimination half-life of this compound is approximately 11 hours.[1][2][3]
Q2: What are the primary degradation pathways for peptides like this compound in vivo?
Peptides are primarily susceptible to proteolytic degradation by peptidases and proteases present in plasma and tissues.[4][5] Degradation can occur at the N- and C-termini by exopeptidases or internally by endopeptidases. For subcutaneously administered peptides like this compound, degradation can also occur at the injection site due to interstitial proteases.[1][6]
Q3: What are the common strategies to improve the in vivo stability and half-life of therapeutic peptides?
Several strategies can be employed to enhance the in vivo stability and prolong the half-life of peptides. These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide.[5][7][8]
-
Lipidation: Acylation of the peptide with a fatty acid moiety.[9][10][11]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids.[7][12][13][14]
-
Formulation with Permeation Enhancers: Although primarily for improving absorption, some formulation strategies can also protect the peptide from degradation.[15][16][17]
Troubleshooting Guide
Issue: My modified this compound analogue shows reduced bioactivity.
-
Possible Cause: The modification (e.g., PEGylation, lipidation) may be sterically hindering the interaction of this compound with the MC4R. The site of modification is critical.
-
Troubleshooting Steps:
-
Site-Specific Modification: If not already done, perform modifications at sites distal to the receptor-binding motif. Conduct site-directed mutagenesis studies to identify key binding residues before selecting a modification site.
-
Linker Technology: For PEGylation or lipidation, experiment with different linker lengths and chemistries to create more distance between the peptide and the modifying group.
-
Alternative Modification: Consider a different modification strategy. For example, if a large PEG molecule is causing steric hindrance, a smaller lipid chain or amino acid substitutions might be better alternatives.
-
Issue: I am observing poor solubility of my lipidated this compound.
-
Possible Cause: The addition of a lipid chain increases the hydrophobicity of the peptide, which can lead to aggregation and reduced solubility in aqueous buffers.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation buffers. The inclusion of solubility-enhancing excipients such as arginine, polysorbates, or cyclodextrins may be beneficial. Adjusting the pH of the formulation can also improve solubility.
-
Lipid Chain Length and Type: Synthesize and test analogues with different lipid chains. Shorter fatty acids or the inclusion of a hydrophilic spacer between the peptide and the lipid may improve solubility.
-
Co-solvents: Investigate the use of co-solvents in the formulation, but ensure they are biocompatible for the intended application.
-
Issue: My D-amino acid substituted this compound analogue is not stable against proteolysis.
-
Possible Cause: While D-amino acid substitution can confer resistance to specific proteases, it may not protect against all enzymatic degradation. The position of the substitution is crucial.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Perform in vitro degradation assays using relevant proteases (e.g., trypsin, chymotrypsin) and plasma to identify the primary cleavage sites of the parent peptide.
-
Targeted Substitution: Introduce D-amino acids at or near the identified cleavage sites to block protease recognition and binding.[14][18]
-
Multiple Substitutions: A single substitution may not be sufficient. Consider introducing D-amino acids at multiple susceptible positions. However, be mindful that excessive changes can impact the peptide's conformation and activity.
-
Data on Half-Life Extension Strategies for Peptides
The following table summarizes the impact of various modification strategies on the half-life of therapeutic peptides, providing a reference for potential improvements for this compound.
| Modification Strategy | Example Peptide | Half-Life of Unmodified Peptide | Half-Life of Modified Peptide | Fold Increase | Reference |
| PEGylation | GLP-1 | ~2-5 minutes | >24 hours | >288 | [7] |
| Interferon α | 4 hours | Long-acting | Significant | [5] | |
| Lipidation | GLP-1 (Liraglutide) | 1.5 hours | 13 hours | ~8.7 | [10] |
| GLP-1 (Semaglutide) | 1.5 hours | 168 hours | ~112 | [10] | |
| Cyclization | Somatostatin | 1-2 minutes | ~12 hours (Pasireotide) | ~360-720 | [4][12] |
| Amino Acid Substitution | GIP (N-AcGIP) | 2-5 minutes | >24 hours | >288 | [7] |
| GnRH (Triptorelin) | 5 minutes | 2.8 hours | ~33.6 | [7] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound
Objective: To covalently attach a PEG molecule at a specific site on the this compound peptide to increase its in vivo half-life.
Materials:
-
This compound analogue with a unique reactive group (e.g., a cysteine residue for maleimide chemistry or an unnatural amino acid with a clickable group).
-
Activated PEG (e.g., PEG-maleimide, PEG-alkyne).
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Quenching reagent (e.g., β-mercaptoethanol for maleimide reactions).
-
Purification system (e.g., reverse-phase HPLC).
-
Analytical instruments (e.g., mass spectrometer, HPLC).
Methodology:
-
Peptide Preparation: Dissolve the this compound analogue in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add a 1.5 to 5-fold molar excess of the activated PEG to the peptide solution. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C. Reaction times can vary from 1 hour to overnight, depending on the reactivity of the components. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
Quenching: Once the reaction is complete, add a molar excess of the quenching reagent to cap any unreacted activated PEG.
-
Purification: Purify the PEGylated this compound from unreacted peptide, excess PEG, and by-products using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
In Vitro Stability and Activity: Assess the stability of the PEGylated peptide in plasma and its bioactivity using a relevant cell-based assay (e.g., MC4R activation assay).
Protocol 2: Lipidation of this compound via Acylation
Objective: To attach a fatty acid to this compound to promote binding to serum albumin and extend its half-life.
Materials:
-
This compound analogue with a suitable amino acid for acylation (e.g., lysine).
-
Activated fatty acid (e.g., fatty acid N-hydroxysuccinimide (NHS) ester).
-
Apolar solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.5).
-
Purification system (e.g., reverse-phase HPLC).
-
Analytical instruments (e.g., mass spectrometer, HPLC).
Methodology:
-
Peptide Dissolution: Dissolve the this compound analogue in the aqueous buffer.
-
Fatty Acid Preparation: Dissolve the activated fatty acid in a minimal amount of the apolar solvent.
-
Acylation Reaction: Slowly add the fatty acid solution to the peptide solution with gentle stirring. The reaction is typically performed at room temperature for 2-4 hours.
-
Purification: Purify the lipidated peptide using reverse-phase HPLC with a suitable gradient of acetonitrile in water containing trifluoroacetic acid.
-
Characterization: Verify the molecular weight and purity of the lipidated this compound using mass spectrometry and analytical HPLC.
-
Albumin Binding Assay: Evaluate the binding affinity of the lipidated peptide to serum albumin using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
In Vitro Stability and Activity: Determine the stability of the lipidated peptide in plasma and its bioactivity in a functional assay.
Visualizations
Caption: Peptide degradation pathways and corresponding protection strategies.
Caption: Workflow for developing a more stable this compound analogue.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound acetate | peptide-based agonist of melanocortin 4 receptor (MC4R) | CAS# 1504602-49-6 | RM-493; IRC-022493; BIM-22493; Imcivree| treatment of genetic obesity | InvivoChem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. tandfonline.com [tandfonline.com]
- 10. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of lipidation in the development of advanced protein and peptide therapeutics (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in Setmelanotide experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments involving Setmelanotide. Our aim is to help you achieve more consistent and reproducible results in your research.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during your experiments with this compound.
In Vitro Assays (e.g., Cell-Based Reporter Assays)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven ligand distribution, edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for adding cells and reagents. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| Lower than expected or no response to this compound | Low MC4R expression in the cell line, incorrect this compound concentration, degraded this compound, high cell passage number. | Confirm MC4R expression using qPCR or Western blot. Prepare fresh this compound dilutions for each experiment. Use low-passage cells and maintain a consistent passage number for all experiments. |
| High background signal | Contamination of cell culture, non-specific binding of reagents. | Regularly test cell cultures for mycoplasma. Use appropriate blocking agents in your assay. |
| Inconsistent dose-response curve | Pipetting errors, improper serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the highest concentration and dilute from there. |
In Vivo Studies (e.g., Animal Models of Obesity)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in body weight and food intake within the same treatment group | Inconsistent drug administration, animal stress, genetic drift in the animal colony. | Ensure proper subcutaneous injection technique to minimize leakage and ensure consistent dosing.[1][2][3][4][5] Handle animals gently to reduce stress. Obtain animals from a reputable vendor and monitor for genetic consistency. |
| Lack of expected effect on body weight or food intake | Incorrect dosage, insufficient treatment duration, use of an inappropriate animal model. | Verify dose calculations and administration volume. Consult literature for appropriate treatment duration for your model. Select an animal model known to be responsive to MC4R agonism (e.g., diet-induced obese C57BL/6J mice are susceptible to obesity).[6][7][8][9] |
| Unexpected adverse effects | Off-target effects, incorrect vehicle solution. | Monitor animals closely for any signs of distress. Ensure the vehicle solution is sterile, isotonic, and at a neutral pH. |
| Inconsistent results between different cohorts of animals | Variation in diet composition, changes in the microbiome, environmental factors. | Use a consistent diet from the same supplier throughout the study. Co-house animals to normalize the microbiome. Maintain consistent environmental conditions (e.g., temperature, light-dark cycle). |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action of this compound? this compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R).[10][11] The MC4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain, where it plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure.[1][6] By activating the MC4R signaling pathway, this compound can help to reduce hunger and promote weight loss in individuals with certain genetic disorders of obesity.[10]
-
Q2: What are the approved indications for this compound? this compound is approved for chronic weight management in adult and pediatric patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency, as well as Bardet-Biedl syndrome (BBS).[12]
-
Q3: How should this compound be stored? Unopened vials of this compound should be stored in the refrigerator between 2°C to 8°C (36°F to 46°F) until the expiration date.[2][13] Opened vials can be stored under the same refrigerated conditions for up to 30 days.[2][13]
In Vitro Experiments
-
Q4: Which cell lines are suitable for this compound experiments? Cell lines endogenously expressing or engineered to overexpress the human MC4R are suitable. HEK293 cells are commonly used for transient or stable transfection of MC4R.[8][14] It is crucial to validate MC4R expression and function in your chosen cell line.
-
Q5: What is a typical effective concentration (EC50) of this compound in in vitro assays? The EC50 of this compound for human MC4R is approximately 0.27 nM in cAMP assays.[8][10][15] However, the optimal concentration range may vary depending on the specific assay and cell line used.
-
Q6: How can I prepare this compound for in vitro experiments? this compound is a peptide and should be handled with care to avoid degradation. It is typically dissolved in a sterile, aqueous buffer.[16][17] For stock solutions, it may be dissolved in DMSO, and then further diluted in aqueous buffer for experiments.[13] It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[10]
In Vivo Experiments
-
Q7: What are some common animal models used for this compound research? Diet-induced obesity (DIO) models, particularly in C57BL/6J mice, are widely used as they mimic many aspects of human obesity.[6][7][8][9] Genetic models with defects in the MC4R pathway, such as ob/ob mice (leptin deficient) or MC4R knockout mice, can also be valuable for studying the mechanism of action.[8]
-
Q8: What is the recommended route of administration and dosage for this compound in mice? this compound is typically administered via subcutaneous injection.[1][2][3][4][5] The optimal dosage will depend on the specific animal model and experimental goals. Dosages in the range of 1 mg/kg have been shown to be effective in mice.[18]
-
Q9: How can I minimize stress in animals during subcutaneous injections? Proper handling and restraint techniques are crucial. Using a new, sterile needle for each animal and ensuring the injection volume is appropriate for the size of the mouse can minimize discomfort.[1][2] Rotating injection sites for repeated dosing is also recommended.[2]
Experimental Protocols
1. In Vitro cAMP Assay for MC4R Activation
This protocol describes a cell-based assay to measure the activation of the MC4R by this compound through the quantification of cyclic AMP (cAMP).
-
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque plates
-
-
Procedure:
-
Cell Seeding: Seed the MC4R-expressing HEK293 cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the time specified in the cAMP assay kit protocol (typically 15-30 minutes) at 37°C.
-
cAMP Measurement: Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
2. In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a basic study design to assess the effect of this compound on body weight and food intake in DIO mice.
-
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Sterile vehicle solution (e.g., saline)
-
Animal scale
-
Food hoppers and scales
-
-
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a period sufficient to induce obesity (typically 8-12 weeks). A control group should be fed a standard chow diet.
-
Group Allocation: Randomize the obese mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound or vehicle via subcutaneous injection daily for the duration of the study.
-
Data Collection:
-
Body Weight: Measure the body weight of each mouse daily or several times per week.
-
Food Intake: Measure the amount of food consumed by each cage daily.
-
-
Data Analysis: Compare the changes in body weight and food intake between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizations
Caption: The Melanocortin-4 Receptor (MC4R) Signaling Pathway.
Caption: In Vitro cAMP Assay Workflow.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 2. ichor.bio [ichor.bio]
- 3. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound acetate | peptide-based agonist of melanocortin 4 receptor (MC4R) | CAS# 1504602-49-6 | RM-493; IRC-022493; BIM-22493; Imcivree| treatment of genetic obesity | InvivoChem [invivochem.com]
- 14. Structural analysis of this compound binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2019099735A1 - Sustained release peptide formulations - Google Patents [patents.google.com]
- 17. European Journal of Scientific Research and Reviews [wisdomgale.com]
- 18. donotedit.com [donotedit.com]
Strategies to enhance the binding affinity of Setmelanotide to MC4R
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Setmelanotide and the melanocortin-4 receptor (MC4R). This resource provides in-depth answers to common questions, detailed experimental protocols, and troubleshooting guidance to help you optimize your research and development efforts focused on enhancing the binding affinity and functional potency of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the binding affinity of this compound for MC4R?
The primary strategy for enhancing the binding affinity and overall therapeutic profile of this compound involves the rational design of novel analogs. Key approaches include:
-
Structural Modification: The cyclic structure of this compound is crucial for its high potency.[1][2] Modifications to this structure can improve affinity and stability.
-
Disulfide Bond Replacement: The single disulfide bond in this compound can be replaced with more metabolically stable linkers, such as carbocyclic groups (alkyl, aryl, etc.). This strategy aims to improve pharmacokinetic properties like blood-brain barrier penetration and metabolic stability while maintaining high biochemical potency.[3][4]
-
Allosteric Site Interaction: this compound's unique structure allows for interactions with putative allosteric binding sites on the MC4R, in addition to the primary (orthosteric) site. This helps stabilize the active state of the receptor, maintaining high affinity even in some mutated forms of MC4R.[1][2] Designing analogs that optimize these allosteric interactions is a promising avenue.
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Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the peptide and using computational modeling can help identify key residues and conformations that are critical for high-affinity binding. This aids in the rational design of more potent compounds.[5]
Q2: How does the binding affinity and potency of this compound compare to the endogenous ligand α-MSH?
This compound is significantly more potent and has a higher binding affinity for the wild-type human MC4R than its endogenous counterpart, alpha-melanocyte-stimulating hormone (α-MSH).[6][7] This enhanced potency is a key feature of its therapeutic efficacy.
| Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Profile |
| This compound | 0.71 nM to 2.1 nM[1][8] | 0.27 nM to 1.5 nM[1][8] | >20-fold selective for MC4R over MC1R and MC3R[8][9] |
| α-MSH | ~37-fold lower than this compound[1] | ~20-fold lower than this compound[1][2] | Non-selective, acts on multiple melanocortin receptors |
Q3: What are the key signaling pathways activated by this compound binding to MC4R?
MC4R is a G-protein coupled receptor (GPCR) that can signal through multiple intracellular pathways. This compound binding activates these pathways, often with a different profile than α-MSH, a phenomenon known as biased agonism.[10][11][12]
-
Gαs/cAMP Pathway: This is the canonical signaling pathway for MC4R.[13][14] Agonist binding activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to reduced food intake and increased energy expenditure.[13] this compound demonstrates a higher potency for cAMP formation compared to α-MSH.[10][12]
-
Gq/11 Pathway: Recent studies suggest that the Gq/11 pathway, leading to the activation of the Nuclear Factor of Activated T-cells (NFAT), plays a significant role in weight regulation.[15] this compound is uniquely capable of activating this NFAT signaling pathway, which may contribute to its efficacy in rescuing the function of certain MC4R variants.[3][11]
-
β-Arrestin Pathway: Like many GPCRs, MC4R can signal through β-arrestins, which can lead to receptor desensitization and internalization, and also modulate other pathways like ERK activation.[13]
Caption: MC4R signaling pathways activated by this compound.
Experimental Protocols
This section provides generalized protocols for key experiments used to assess the binding affinity and functional potency of this compound and its analogs.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) by measuring its ability to compete with a radiolabeled ligand for binding to MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R.
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA).
-
Radioligand: [¹²⁵I]-(Tyr2)-NDP-α-MSH.
-
Test compound (unlabeled this compound analog) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled α-MSH or this compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and fluid.
Methodology:
-
Membrane Preparation: Homogenize MC4R-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: GloSensor™ cAMP Functional Assay
Objective: To measure the functional potency (EC50) of a this compound analog by quantifying its ability to stimulate cAMP production in live cells.
Materials:
-
HEK293 cells co-transfected with human MC4R and the GloSensor™ cAMP plasmid.[15]
-
Cell culture medium (e.g., DMEM with 10% FBS).[8]
-
CO2-independent medium containing GloSensor™ cAMP Reagent.
-
Test compound (this compound analog) at various concentrations.
-
Positive control (e.g., Forskolin or a known potent agonist).
-
Luminometer-equipped plate reader.
Methodology:
-
Cell Plating: Seed the transfected HEK293 cells into a white, clear-bottom 96-well plate and culture overnight.
-
Reagent Loading: Remove the culture medium and replace it with CO2-independent medium containing the GloSensor™ cAMP Reagent. Equilibrate the plate at room temperature in the dark for 2 hours.
-
Baseline Measurement: Measure the baseline luminescence of each well using a luminometer.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
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Signal Measurement: Immediately begin measuring luminescence kinetically over a period of 15-30 minutes.[15]
-
Data Analysis: Calculate the area under the curve (AUC) or the peak luminescence signal for each concentration. Plot the response against the log concentration of the test compound and use non-linear regression to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal response.
Caption: Experimental workflow for assessing this compound analog affinity.
Troubleshooting Guides
Q4: I am observing low or no specific binding in my radioligand assay. What are the possible causes?
-
Inactive Receptor: Ensure that the membrane preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. Verify the expression and integrity of the MC4R in your cell line.
-
Degraded Ligand: Both the radioligand and the test compounds can degrade. Use fresh aliquots and verify their integrity.
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Incorrect Buffer Composition: The pH, ionic strength, and presence of divalent cations (Mg²⁺, Ca²⁺) can be critical for receptor-ligand interactions.[16] Double-check that the assay buffer composition matches established protocols.
-
Insufficient Incubation Time: The assay may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Q5: My cAMP functional assay has a very small signal window (low signal-to-background). How can I improve it?
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Low Receptor Expression: The level of MC4R expression may be insufficient. Use a higher-expressing clonal cell line or optimize transfection efficiency.
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Cell Health: Ensure cells are healthy and not over-confluent, as this can dampen the signaling response. Plate cells at an optimal density.
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Reagent Issues: The GloSensor™ reagent has a limited lifespan once reconstituted. Ensure it is prepared fresh. The use of phosphodiesterase (PDE) inhibitors (e.g., IBMX) in the assay buffer can prevent cAMP degradation and significantly amplify the signal.
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Instrument Settings: Optimize the luminometer's read time and gain settings to maximize signal detection.
Caption: Troubleshooting logic for a low-binding assay signal.
References
- 1. Insights into the Allosteric Mechanism of this compound (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbocyclic this compound analogs maintain biochemical potency at melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis of this compound binding to MC4R variants in comparison to wild-type receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. MC4R Variants Modulate α-MSH and this compound Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A this compound-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gastrointestinal Adverse Events in Setmelanotide Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing gastrointestinal (GI) adverse events (AEs) observed in clinical trials of Setmelanotide. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data summaries, and experimental protocols.
Troubleshooting Guides
This section offers step-by-step guidance for managing common GI adverse events during this compound administration.
Issue: Patient reports new onset of nausea and/or vomiting after initiating or escalating the dose of this compound.
Troubleshooting Steps:
-
Assess Severity:
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Utilize a standardized grading scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to grade the severity of nausea and vomiting.[1] This allows for objective monitoring and consistent reporting.
-
-
Dose Adjustment Protocol:
-
Initial Action: For mild to moderate nausea and vomiting, consider maintaining the current dose for a few days to see if the symptoms resolve as the patient acclimates.
-
If Symptoms Persist or are Severe: Follow the recommended dose reduction strategy outlined in the clinical trial protocol. For example, if a patient does not tolerate a 2 mg daily dose, it may be reduced to 1 mg daily.[2][3]
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Re-escalation: If the reduced dose is well-tolerated, a slow re-escalation of the dose may be attempted after a period of stability, as per protocol guidelines.
-
-
Dietary and Lifestyle Modifications:
-
Recommend small, frequent meals of bland, low-fat foods (e.g., crackers, toast, rice).[4][5][6]
-
Advise the patient to avoid spicy, greasy, or strong-smelling foods.[4][5][6]
-
Encourage adequate hydration with clear fluids, sipped slowly throughout the day.[4]
-
Suggest consuming foods and beverages at room temperature or cold to reduce odors that may trigger nausea.[5]
-
-
Consider Prophylactic Antiemetics:
-
While not a standard first-line approach in all this compound trials, if a patient consistently experiences nausea with dose escalation, prophylactic administration of an antiemetic (e.g., a 5-HT3 receptor antagonist) 30-60 minutes before this compound injection could be considered, in line with general principles of managing treatment-induced nausea.[7] This should be done in accordance with the specific trial protocol.
-
Issue: Patient experiences diarrhea after starting this compound.
Troubleshooting Steps:
-
Evaluate and Grade:
-
Assess the frequency and consistency of stools to grade the severity of diarrhea using a standardized scale like the CTCAE.
-
-
Hydration and Diet:
-
Emphasize the importance of maintaining adequate fluid intake to prevent dehydration.
-
Recommend a diet of low-fiber, binding foods such as bananas, rice, applesauce, and toast (BRAT diet).
-
-
Dose Modification:
-
Similar to nausea and vomiting, if diarrhea is persistent or severe, a temporary dose reduction of this compound should be considered as per the trial's protocol.
-
-
Symptomatic Treatment:
-
For moderate to severe diarrhea, the use of anti-diarrheal medications may be indicated, following the guidelines of the clinical trial protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal adverse events reported in this compound clinical trials?
A1: The most frequently reported gastrointestinal adverse events in this compound clinical trials are nausea, vomiting, and diarrhea.[8][9][10][11][12]
Q2: What is the typical onset of these gastrointestinal side effects?
A2: The onset of nausea and vomiting is most frequent during the first month of treatment with this compound.[1][10]
Q3: Is dose titration an effective strategy for managing these adverse events?
A3: Yes, a gradual dose titration schedule is the primary strategy for managing gastrointestinal tolerability.[2][3] Clinical trial protocols for this compound include specific instructions for dose escalation and reduction based on the patient's experience of adverse events.[3]
Q4: Are there any specific patient-reported outcome (PRO) instruments used to measure GI symptoms in these trials?
A4: While specific PROs for GI symptoms in this compound trials are not consistently detailed in publications, hunger is formally assessed using a daily hunger questionnaire with a Likert-type scale.[13] For assessing the impact of obesity and its treatment on quality of life, instruments like the Impact of Weight on Quality of Life-Lite (IWQOL-Lite) and the Pediatric Quality of Life Inventory (PedsQL) have been used.[14] It is best practice in clinical trials to use validated questionnaires to assess the severity and impact of symptoms like nausea and diarrhea.
Q5: What is the underlying mechanism for this compound-induced gastrointestinal side effects?
A5: this compound is a melanocortin-4 receptor (MC4R) agonist.[15] The MC4R is expressed in the central nervous system and plays a key role in regulating appetite and energy expenditure. Activation of MC4R in the brain can also influence the gastrointestinal system, leading to side effects such as nausea and vomiting.
Data Presentation
Table 1: Incidence of Common Gastrointestinal Adverse Events in this compound Clinical Trials
| Adverse Event | Incidence Rate (%) | Source(s) |
| Nausea | 36% - 61.1% | [9][10][11][12] |
| Vomiting | 26% - 33.3% | [10][11] |
| Diarrhea | 21% - 37% | [9][10] |
Table 2: Recommended Dose Titration Schedule for this compound (Adults)
| Week(s) | Daily Dose | Action Based on Tolerability | Source(s) |
| 1-2 | 2.0 mg | If not tolerated, reduce to 1.0 mg. If tolerated, continue. | [2][3] |
| 3+ | 3.0 mg | If 2.0 mg is tolerated, may increase to 3.0 mg. If 3.0 mg is not tolerated, reduce to 2.0 mg. | [2][3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Adverse Events
-
Objective: To systematically assess and grade the severity of nausea, vomiting, and diarrhea during this compound treatment.
-
Methodology:
-
At each study visit, inquire about the incidence, frequency, and severity of nausea, vomiting, and diarrhea since the last visit.
-
Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0 for grading:
-
Nausea: Grade 1 (loss of appetite without alteration in eating habits), Grade 2 (oral intake decreased without significant weight loss, dehydration or malnutrition), Grade 3 (inadequate oral intake, tube feeding, TPN or hospitalization indicated).
-
Vomiting: Grade 1 (1-2 episodes in 24h), Grade 2 (3-5 episodes in 24h), Grade 3 (≥6 episodes in 24h; tube feeding, TPN or hospitalization indicated).
-
Diarrhea: Grade 1 (increase of <4 stools/day over baseline), Grade 2 (increase of 4-6 stools/day over baseline), Grade 3 (increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated).
-
-
Record all findings in the patient's case report form (CRF).
-
Protocol 2: Management of Patient-Reported Nausea
-
Objective: To provide a standardized approach to managing patient-reported nausea.
-
Methodology:
-
Upon a patient report of Grade 2 or higher nausea, initiate the following steps:
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Dietary Counseling: Provide the patient with a list of recommended dietary modifications, including small, frequent, bland meals and avoidance of trigger foods.
-
Dose Adjustment: If nausea persists for more than 48 hours at Grade 2 or is Grade 3, implement the dose reduction strategy as defined in the study protocol.
-
Follow-up: Conduct a follow-up call with the patient within 24-48 hours to assess the response to the intervention.
-
Documentation: Document all interventions and patient communications in the CRF.
-
Mandatory Visualization
Caption: this compound's Mechanism of Action and its Effect on the GI System.
Caption: Workflow for Managing Gastrointestinal Adverse Events.
References
- 1. Timing of Onset of Adverse Events With this compound, an MC4R Agonist, in Patients With Severe Obesity Due to LEPR or POMC Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhythm Pharmaceuticals Presents Promising Phase 3 Data on this compound for Acquired Hypothalamic Obesity at ENDO 2025, Demonstrating Significant BMI Reductions | Nasdaq [nasdaq.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. media.tghn.org [media.tghn.org]
- 6. research.refined.site [research.refined.site]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Quality of life outcomes in two phase 3 trials of this compound in patients with obesity due to LEPR or POMC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhythm Pharmaceuticals Announces New Data Presentations on Patients with Acquired or Congenital Hypothalamic Obesity (N=35) Treated with this compound for up to Nine Months in French Early-access Program – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
Technical Support Center: Refining Animal Models for Setmelanotide Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models in Setmelanotide research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate more accurate and translatable preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo this compound experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| No or minimal response to this compound in a genetic mouse model. | The genetic modification may result in a non-functional or absent Melanocortin-4 Receptor (MC4R). This compound's efficacy is dependent on the presence of a functional MC4R.[1][2] | - Confirm the nature of the genetic modification. MC4R knockout mice (Mc4r-/-) will not respond to this compound.[1][2] - Consider using heterozygous (Mc4r+/-) mice, which show an intermediate response.[1] - For models with upstream mutations (e.g., POMC deficiency), ensure the MC4R signaling pathway is intact downstream. |
| Unexpected variability in drug response between animals. | - Genetic background of the animal model can significantly influence metabolic phenotypes and drug response. - Inconsistent drug administration (e.g., injection site, volume). - Variations in housing conditions (e.g., temperature, light cycle) can affect metabolism. | - Use a consistent and well-characterized genetic background (e.g., C57BL/6J). - Standardize the administration protocol, including injection site and technique. - Ensure all animals are housed under identical and controlled environmental conditions. |
| Discrepancy between in vitro and in vivo results. | - Misidentification or cross-contamination of cell lines used for in vitro assays can lead to erroneous conclusions about receptor function.[3] - Pharmacokinetic and pharmacodynamic differences between the in vitro and in vivo environments. | - Implement a robust cell line validation protocol, such as qPCR, to confirm the identity and purity of cell lines expressing melanocortin receptor subtypes.[3] - Conduct pharmacokinetic studies in the chosen animal model to understand the drug's absorption, distribution, metabolism, and excretion profile. |
| Humanized mouse model shows an unexpected phenotype. | Species-specific differences in the melanocortin pathway can lead to unexpected outcomes. For example, wild-type human MC4R knock-in mice may exhibit a hypomorphic phenotype leading to obesity due to lower sensitivity to murine α-MSH.[4][5] | - Carefully characterize the baseline phenotype of any new humanized model. - Consider the differences in endogenous ligands (e.g., mice lack β-MSH) when interpreting results.[4][5] - These models can be valuable for studying melanocortin deficiency and conformational diseases.[4][5] |
| Difficulty in emulating this compound's effect with pair-feeding. | This compound may have effects on energy expenditure independent of its impact on food intake. | - While pair-feeding can help dissect the effects of reduced caloric intake, it may not fully replicate the metabolic benefits of this compound.[6] - Measure energy expenditure using metabolic cages to assess the drug's full effect.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying this compound's efficacy in a specific MC4R-related disorder?
A1: The choice of animal model depends on the specific research question.
-
For general efficacy testing: Diet-induced obese (DIO) models in mice (e.g., C57BL/6J) and non-human primates are suitable for evaluating effects on appetite and weight in a polygenic obesity context.[1][9][10]
-
For specific genetic deficiencies:
-
POMC, PCSK1, or LEPR deficiency: Models with targeted mutations in these genes are ideal. For instance, continuous this compound treatment in juvenile hypothalamic Pomc-deficient mice has been shown to prevent the development of obesity.[8][11]
-
MC4R mutations: Humanized knock-in mice expressing specific human MC4R mutations (e.g., R165W) are valuable for studying the effects of pharmacological chaperones and the translational potential of this compound.[4][5][12][13]
-
Syndromic Obesity (e.g., Prader-Willi Syndrome): Magel2-null mice are a relevant model, and have been shown to be hypersensitive to the metabolic effects of this compound.[2][7]
-
Q2: What are the key parameters to measure when assessing this compound's efficacy in animal models?
A2: A comprehensive assessment should include:
-
Food and Water Intake: Measured daily or continuously using metabolic cages.[7][8][14][15]
-
Body Weight and Composition: Monitor body weight regularly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or MRI.[8]
-
Energy Expenditure: Measured via indirect calorimetry in metabolic cages to determine oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[7][8][15]
-
Respiratory Exchange Ratio (RER): Calculated from VO₂ and VCO₂ to determine substrate utilization (fat vs. carbohydrates).[7]
-
Physical Activity: Monitored using beam breaks in metabolic cages.[7][8]
-
Glucose Homeostasis: Assessed through glucose and insulin tolerance tests.[8]
-
Histological Analysis: Examination of adipose tissue to assess adipocyte size and morphology.[16][17][18]
Q3: What are the recommended dosages and administration routes for this compound in mice?
A3: Dosages and administration routes can vary depending on the study design.
-
Administration: Subcutaneous (SC) injection or continuous infusion via osmotic minipumps are common methods.[8][19]
-
Dosage: Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint. Doses in mice have ranged from 0.04 mg/kg to 1 mg/kg administered intraperitoneally or subcutaneously.[6][7] For instance, a study in Magel2-null mice tested doses of 0.04, 0.1, 0.2, and 1 mg/kg.[7] Another study in DIO mice found that 1 mg/kg, but not 0.2 mg/kg, was sufficient to cause weight loss.[6]
Q4: How can I refine my diet-induced obesity (DIO) model for more accurate this compound research?
A4: To enhance the translational value of DIO models:
-
Diet Composition: Use a diet that more closely mimics the composition of a typical human Western diet, not just high in fat.
-
Duration of Diet: A longer duration on the high-fat diet can lead to more pronounced obesity and metabolic dysfunction, which may be more representative of the human condition.
-
Genetic Strain: The C57BL/6J strain is widely used and susceptible to DIO, but other strains may also be considered depending on the research question.
-
Control Groups: Include both a standard chow-fed control group and a high-fat diet-fed vehicle-treated group to accurately assess the effects of this compound.
Quantitative Data Summary
Table 1: Effect of this compound on Food Intake and Body Weight in Different Mouse Models
| Animal Model | This compound Dose | Duration | Change in Food Intake | Change in Body Weight | Reference |
| Magel2-null | 0.1 mg/kg (i.p.) | 22 hours | 7% reduction | Not specified for this duration | [7] |
| Mc4r+/+ (on high-fat diet) | 1200 nmol/kg/day (SC infusion) | 9 days | Reduction observed | Weight loss | [1] |
| Mc4r+/- (on high-fat diet) | 1200 nmol/kg/day (SC infusion) | 9 days | Intermediate reduction | Intermediate weight loss | [1] |
| Mc4r-/- (on high-fat diet) | 1200 nmol/kg/day (SC infusion) | 9 days | No response | No weight loss | [1] |
| Diet-Induced Obese C57BL/6J | 1 mg/kg (daily) | 10 days | Hypophagia | Weight loss | [6] |
| Alms1-/- | 250 nmol/kg/day (i.p.) | 3 days | Reduced | Not specified for this duration | [14] |
Table 2: Effect of this compound on Energy Expenditure and RER in Magel2-null Mice
| Parameter | This compound Dose (i.p.) | Change from Vehicle | Reference |
| Energy Expenditure | 0.1 mg/kg | 11% increase | [7] |
| Respiratory Exchange Ratio (RER) | 0.1 mg/kg | 9% decrease | [7] |
| Horizontal Activity (1 hr post-injection) | 0.1 mg/kg | Increased | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Genetically Modified Mouse Model
-
Animal Model Selection: Choose a relevant genetically modified mouse model (e.g., Pomc deficiency, Magel2-null) and wild-type littermate controls on a C57BL/6J background.
-
Housing and Acclimatization: Individually house mice in metabolic cages (e.g., TSE PhenoMaster/LabMaster) for at least 72 hours for acclimatization. Maintain a 12:12 hour light:dark cycle and controlled temperature.[15]
-
Baseline Measurements: Record baseline food and water intake, energy expenditure (VO₂, VCO₂), RER, and physical activity for 24-48 hours.[15]
-
Drug Administration:
-
Vehicle Treatment: Administer a vehicle control (e.g., sterile saline) via subcutaneous injection at the beginning of the dark cycle. Continue metabolic measurements for 24 hours.
-
This compound Treatment: After a washout period (if applicable in a crossover design), administer this compound at the desired dose(s) via subcutaneous injection. A dose-response study is recommended.[7]
-
-
Data Collection: Continuously monitor metabolic parameters for at least 24 hours post-injection.[15]
-
Body Weight and Composition: Measure body weight daily. At the end of the study, assess body composition.
-
Data Analysis: Analyze changes in food intake, energy expenditure, RER, and body weight relative to baseline and vehicle-treated controls.
Protocol 2: Histological Analysis of Adipose Tissue
-
Tissue Collection: At the end of the in vivo study, euthanize mice and carefully dissect white adipose tissue (e.g., epididymal, inguinal) and brown adipose tissue depots. Remove any non-adipose tissue.[17]
-
Fixation:
-
Tissue Processing and Embedding:
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin.
-
-
Sectioning: Cut 4-5 µm sections and mount them on charged microscope slides.[18][20]
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) to visualize adipocyte morphology.[20]
-
-
Imaging and Analysis:
-
Capture images using a brightfield microscope.
-
Use image analysis software to quantify adipocyte size and density.[20]
-
Visualizations
Caption: this compound signaling pathway in the hypothalamus.
Caption: General experimental workflow for this compound research.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors Identifies the Systematic Mischaracterization of the Pharmacological Properties of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
- 5. Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MC4R agonist, this compound, is associated with an improvement in hypercapnic chemosensitivity and weight loss in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magel2‐null mice are hyper‐responsive to this compound, a melanocortin 4 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticobesitynews.com [geneticobesitynews.com]
- 9. An evaluation of this compound injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
- 13. Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MON-LB019 this compound (RM-493) Reduces Food Intake and Rapidly Induces Weight Loss in a Mouse Model of Alström Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Untitled [macdougald.lab.medicine.umich.edu]
- 18. Histological methods to quantify changes of white and brown adipose tissue in response to a high content fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. Methods in Enzymology (MIE): Methods of Adipose Tissue Biology-: Chapter 7: Imaging of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Setmelanotide's Efficacy in Obesity Control: A Comparative Analysis of POMC and LEPR Deficiencies
A detailed examination of the clinical performance of setmelanotide in treating rare genetic obesity disorders reveals notable differences in efficacy between patients with pro-opiomelanocortin (POMC) deficiency and those with leptin receptor (LEPR) deficiency. While demonstrating significant benefits in both patient populations, the melanocortin-4 receptor (MC4R) agonist shows a more pronounced effect on weight reduction in individuals with POMC deficiency.
This compound, a first-in-class MC4R agonist, has emerged as a targeted therapy for genetic obesities stemming from disruptions in the leptin-melanocortin signaling pathway. By activating the MC4R, this compound bypasses upstream defects in this critical energy homeostasis pathway, thereby reducing hunger and promoting weight loss. This guide provides a comprehensive comparison of this compound's efficacy in POMC versus LEPR deficiency, supported by data from pivotal clinical trials and detailed experimental methodologies.
Quantitative Efficacy: A Head-to-Head Comparison
Clinical trial data consistently demonstrates that a greater proportion of patients with POMC deficiency achieve significant weight loss compared to those with LEPR deficiency when treated with this compound.
In pivotal Phase 3 trials, 80% of participants with POMC deficiency achieved the primary endpoint of at least 10% weight loss after approximately one year of treatment.[1] In contrast, 45% of participants with LEPR deficiency met the same endpoint in their corresponding trial.[1]
This trend is also reflected in the mean weight loss observed in the two populations. Expanded data from these trials, including supplemental cohorts, showed a mean percentage change in body weight from baseline to 52 weeks of -25.8% for the POMC deficiency group and -12.3% for the LEPR deficiency group.[2]
Hunger reduction, a key secondary endpoint, was significant in both groups. However, the mean percentage change in the "most hunger" score at 52 weeks was -27.1% in the POMC trial and -43.7% in the LEPR trial, suggesting a more substantial patient-reported decrease in hunger for the LEPR cohort, despite the lower overall weight loss.[2]
| Efficacy Outcome | POMC Deficiency | LEPR Deficiency |
| Proportion Achieving ≥10% Weight Loss | 80% | 45% |
| Mean % Change in Body Weight at 52 Weeks | -25.8% | -12.3% |
| Mean % Change in "Most Hunger" Score at 52 Weeks | -27.1% | -43.7% |
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound in these two conditions can be understood by examining their respective roles in the leptin-melanocortin signaling cascade.
Leptin-Melanocortin Pathway
References
- 1. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Early-Onset Pro-Opiomelanocortin (POMC) Deficiency Obesity | Clinical Research Trial Listing [centerwatch.com]
Setmelanotide in Genetic Obesity: A Comparative Analysis of Placebo-Controlled Studies
Setmelanotide, a first-in-class melanocortin-4 receptor (MC4R) agonist, has emerged as a targeted therapy for chronic weight management in individuals with specific rare genetic disorders of obesity.[1][2] Clinical investigations have demonstrated its efficacy in promoting weight loss and reducing hunger in patients with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiencies, as well as in patients with Bardet-Biedl syndrome (BBS).[1][3][4] This guide provides a comprehensive comparison of the performance of this compound versus placebo, supported by data from pivotal clinical trials.
Efficacy of this compound in Genetic Obesity
Pivotal Phase 3 trials have evaluated the efficacy of this compound in patients with POMC deficiency, LEPR deficiency, and Bardet-Biedl syndrome. These studies have consistently shown clinically meaningful and statistically significant reductions in body weight and hunger scores compared to baseline and, where applicable, placebo.
Table 1: Efficacy of this compound in Patients with POMC or LEPR Deficiency (Phase 3 Trials)
| Endpoint | POMC Deficiency (n=10) | LEPR Deficiency (n=11) |
| Primary Endpoint | ||
| Patients with ≥10% Weight Loss at ~1 Year | 80% (8 of 10)[4][5][6][7] | 45% (5 of 11)[4][5][6][7] |
| Key Secondary Endpoints | ||
| Mean % Change in Body Weight at ~1 Year | -25.4% | -12.5%[8] |
| Mean % Change in "Most Hunger" Score at ~1 Year | -27.1% (n=7)[5][6][7] | -43.7% (n=7)[5][6][7][8] |
| Patients with ≥25% Improvement in Hunger Score | 50% | 72.7% (8 of 11)[8] |
Data presented as observed at approximately 52 weeks of treatment. "Most Hunger" score assessed on an 11-point Likert-type scale in patients aged 12 years and older.[5][9]
Table 2: Efficacy of this compound in Patients with Bardet-Biedl Syndrome (Phase 3 Trial)
| Endpoint | This compound (n=31 evaluable patients) |
| Primary Endpoint | |
| Patients with ≥10% Weight Loss at ~52 Weeks | 35.5% (11 of 31) |
| Key Secondary Endpoints | |
| Mean % Reduction in Body Weight from Baseline | -6.2% |
| Mean % Reduction in "Most Hunger" Score from Baseline | -30.8% |
| Patients with ≥25% Reduction in "Most Hunger" Score | 60.2% |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[7] The most common adverse events reported were injection site reactions, hyperpigmentation, and nausea.[6] In the pivotal trials for POMC and LEPR deficiencies, all participants experienced injection site reactions, and hyperpigmentation was also a frequent finding.[6] No serious treatment-related adverse events were reported in these trials.[6]
Mechanism of Action: The MC4R Pathway
This compound functions as an agonist for the melanocortin-4 receptor (MC4R), a key component of the leptin-melanocortin pathway which regulates energy homeostasis and appetite.[6][10] In certain genetic obesities, mutations in genes such as POMC, PCSK1, and LEPR disrupt this pathway, leading to impaired signaling and consequently, hyperphagia and severe obesity.[11] this compound bypasses these upstream defects by directly activating the MC4R, thereby restoring downstream signaling to reduce hunger and promote weight loss.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a promising advancement for pediatric patients with rare forms of genetic obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mc4r.org.uk [mc4r.org.uk]
- 6. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhythm Pharmaceuticals Announces Publication of Results from Phase 3 Clinical Trials of this compound in The Lancet Diabetes & Endocrinology – Rhythm Pharmaceuticals, Inc. [ir.rhythmtx.com]
- 8. Efficacy and Safety of the MC4R Agonist this compound in LEPR Deficiency Obesity: A Phase 3 Trial - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound: A Melanocortin-4 Receptor Agonist for the Treatment of Severe Obesity Due to Hypothalamic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Setmelanotide's effects on metabolism
For Researchers, Scientists, and Drug Development Professionals
Setmelanotide, a potent melanocortin-4 receptor (MC4R) agonist, has emerged as a promising therapeutic agent for rare genetic disorders of obesity. Its mechanism of action, centered on the MC4R pathway, plays a crucial role in regulating energy homeostasis. This guide provides a comprehensive cross-species comparison of this compound's effects on metabolism, supported by experimental data and detailed methodologies to aid in research and drug development.
Quantitative Comparison of Metabolic Effects
The following tables summarize the key metabolic changes observed in various species following treatment with this compound.
Table 1: Effects of this compound on Body Weight and Food Intake
| Species | Model | Dose | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Human | Bardet-Biedl Syndrome | 3.0 mg/day (subcutaneous) | 52 weeks | -5.2% (mean) | Significant reduction in hunger scores | [1] |
| Human | Hypothalamic Obesity | Not specified | 16 weeks | -12.6% (mean) | Not specified | [2] |
| Human | POMC or LEPR Deficiency | Individualized | ~1 year | ≥10% loss in 80% of POMC and 45% of LEPR patients | Significant reduction in hunger scores | [3] |
| Non-human Primate | Diet-Induced Obese Rhesus Macaques | 0.50 mg/kg/day (infused) | 8 weeks | ~13% reduction | ~40% reduction | [4] |
| Mouse | Diet-Induced Obese | 2.7 µmol/kg/day (subcutaneous) | 10 days | 9.6% - 10.2% reduction | Not specified | [5] |
| Mouse | Magel2-null (PWS model) | 0.1 mg/kg | 3 hours | Not applicable | 75% reduction | [6] |
| Rat | Diet-Induced Obese | Not specified in detail | Not specified in detail | Weight loss observed | Food intake reduction observed | [4] |
Table 2: Effects of this compound on Energy Expenditure and Respiratory Exchange Ratio (RER)
| Species | Model | Dose | Duration | Change in Energy Expenditure | Change in RER | Reference |
| Human | Obese Adults | Not specified | Short-term | 6.4% increase in resting energy expenditure | Shift towards fat oxidation | [7] |
| Mouse | Pomc-deficient | Not specified | 20 weeks | Increased | Not specified | [8] |
| Mouse | Magel2-null (PWS model) | 0.1 mg/kg | 3 hours | 11% increase | 9% decrease | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's metabolic effects.
Measurement of Metabolic Rate via Indirect Calorimetry in Rodents
Objective: To determine the effect of this compound on energy expenditure, respiratory exchange ratio (RER), and physical activity.
Protocol:
-
Animal Acclimation: Mice are single-housed in metabolic chambers (e.g., Promethion, Sable Systems or CLAMS, Columbus Instruments) for a 24-48 hour acclimation period.[9][10][11] This allows the animals to adjust to the new environment, minimizing stress-related metabolic changes. The first day of data is typically discarded.[9]
-
Baseline Measurement: Following acclimation, baseline metabolic data, including oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity, are continuously recorded for at least 24 hours to establish a diurnal pattern.[11][12]
-
Drug Administration: this compound or a vehicle control is administered to the animals. For continuous delivery, subcutaneous osmotic minipumps are often utilized.[8] For acute studies, daily subcutaneous injections are common.[5][13]
-
Data Collection: Post-administration, metabolic parameters are continuously monitored for the duration of the study. Data is typically collected in short intervals (e.g., every 15-20 minutes).[11]
-
Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula. The respiratory exchange ratio (RER) is calculated as the ratio of VCO2 to VO2.[5] Locomotor activity is measured via infrared beam breaks. Statistical analysis, such as ANCOVA with body weight as a covariate, is often employed to account for differences in body size.[10]
Measurement of Food Intake in Rodents
Objective: To quantify the effect of this compound on food consumption.
Protocol:
-
Housing: Animals are individually housed to allow for accurate measurement of individual food intake.[12]
-
Feeder Type: Specialized feeders that continuously monitor food weight are used in metabolic cage systems. For manual measurements, pre-weighed food is provided in standard cage hoppers.
-
Measurement Frequency: In automated systems, food intake is recorded continuously.[12] For manual measurements, food is weighed daily at the same time to determine 24-hour consumption. Spillage should be collected and accounted for.
-
Diet: The type of diet (e.g., standard chow, high-fat diet) is a critical experimental parameter and should be consistent throughout the study.[8]
-
Data Normalization: Food intake data is often normalized to the animal's body weight.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental designs, the following diagrams are provided.
References
- 1. Efficacy and safety of this compound, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRI082 Impact Of this compound On Metabolic Parameters And Vital Signs In Patients With Hypothalamic Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 4. Evaluation of a melanocortin-4 receptor (MC4R) agonist (this compound) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magel2‐null mice are hyper‐responsive to this compound, a melanocortin 4 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of this compound injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneticobesitynews.com [geneticobesitynews.com]
- 9. vmmpc.org [vmmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. Extended indirect calorimetry with isotopic CO2 sensors for prolonged and continuous quantification of exogenous vs. total substrate oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MON-LB019 this compound (RM-493) Reduces Food Intake and Rapidly Induces Weight Loss in a Mouse Model of Alström Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MC4R agonist, this compound, is associated with an improvement in hypercapnic chemosensitivity and weight loss in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Setmelanotide and GLP-1 Receptor Agonists in Obesity Management
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacotherapy for obesity, two distinct classes of drugs have emerged as significant advancements: melanocortin-4 receptor (MC4R) agonists, represented by setmelanotide, and glucagon-like peptide-1 (GLP-1) receptor agonists, such as semaglutide and liraglutide. While both classes demonstrate efficacy in promoting weight loss, they operate through different physiological pathways and are indicated for distinct patient populations. This guide provides a comprehensive comparison of this compound and GLP-1 receptor agonists, supported by experimental data from pivotal clinical trials, to inform research and drug development efforts.
Overview of Mechanisms of Action
This compound is a first-in-class MC4R agonist designed to restore the function of a critical pathway in the hypothalamus that regulates hunger, energy expenditure, and body weight.[1] It is specifically indicated for chronic weight management in adult and pediatric patients aged 6 years and older with obesity due to rare genetic disorders affecting the MC4R pathway, such as pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiencies, and Bardet-Biedl syndrome (BBS).[1][2]
GLP-1 receptor agonists , including semaglutide and liraglutide, mimic the action of the endogenous incretin hormone GLP-1.[3] These agents enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and act on the brain to reduce appetite and food intake.[3] They are approved for the treatment of type 2 diabetes and for chronic weight management in the general population with obesity or overweight with at least one weight-related comorbidity.[4]
Comparative Efficacy: A Look at the Clinical Trial Data
Direct head-to-head clinical trials comparing this compound and GLP-1 receptor agonists are not available, primarily due to their distinct target patient populations. However, a comparative analysis of their respective pivotal trials provides valuable insights into their efficacy.
This compound in Genetic Obesity
Clinical trials have demonstrated the significant efficacy of this compound in individuals with specific genetic deficiencies of the MC4R pathway.
| Trial (Genetic Deficiency) | N | Duration | Primary Endpoint | Mean Weight Change | Mean BMI Change |
| Phase 3 (POMC/PCSK1) | 10 | 52 weeks | ≥10% weight loss | -25.6% | - |
| Phase 3 (LEPR) | 11 | 52 weeks | ≥10% weight loss | -12.5% | - |
| Phase 3 (BBS) | 31 | 52 weeks | ≥10% weight loss | - | -16.8% (BMI Z-score) |
GLP-1 Receptor Agonists in General Obesity
The STEP (Semaglutide Treatment Effect in People with obesity) and SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence) trial programs have established the robust efficacy of semaglutide and liraglutide in a broader obese population.
| Trial | Drug | N | Duration | Primary Endpoint | Mean Weight Change from Baseline |
| STEP 1 | Semaglutide 2.4 mg | 1961 | 68 weeks | Percent change in body weight | -14.9% (vs. -2.4% with placebo)[5] |
| STEP 4 | Semaglutide 2.4 mg | 803 | 68 weeks | Percent change in body weight | -17.4% (continued treatment)[6] |
| SCALE Obesity and Prediabetes | Liraglutide 3.0 mg | 3731 | 56 weeks | Percent change in body weight | -8.4 kg (vs. -2.8 kg with placebo) |
Safety and Tolerability Profile
| Adverse Event | This compound | GLP-1 Receptor Agonists (Semaglutide/Liraglutide) |
| Gastrointestinal | Nausea, vomiting, diarrhea | Nausea, vomiting, diarrhea, constipation, abdominal pain[4] |
| Injection Site Reactions | Common | Common |
| Other | Skin hyperpigmentation, headache[7] | Decreased appetite, headache, fatigue |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in the pivotal trials is crucial for interpreting the efficacy and safety data.
This compound Phase 3 Trials (POMC/PCSK1 and LEPR Deficiencies)
-
Study Design: These were two separate, open-label, single-arm, multicenter trials.[8]
-
Participants: Patients aged 6 years and older with a confirmed genetic diagnosis of POMC, PCSK1, or LEPR deficiency and a BMI ≥30 kg/m ² or a BMI Z-score ≥2.0.
-
Intervention: Subcutaneous this compound administered once daily, with the dose titrated to an optimal therapeutic dose.
-
Primary Endpoint: The proportion of patients achieving at least 10% weight loss from baseline after approximately 52 weeks of treatment.
-
Key Assessments: Body weight, BMI, hunger scores, and safety assessments were conducted at regular intervals throughout the trial.
Semaglutide STEP 1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[5]
-
Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.
-
Intervention: Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, in addition to lifestyle intervention.[5] The semaglutide dose was escalated over 16 weeks.
-
Co-Primary Endpoints: Percentage change in body weight from baseline to week 68 and the proportion of participants achieving a weight reduction of at least 5%.[5]
-
Key Assessments: Body weight, waist circumference, cardiometabolic risk factors, and safety were assessed throughout the study.
Liraglutide SCALE Obesity and Prediabetes Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension, without diabetes.
-
Intervention: Participants were randomized in a 2:1 ratio to receive once-daily subcutaneous liraglutide 3.0 mg or placebo for 56 weeks, as an adjunct to a reduced-calorie diet and increased physical activity. The liraglutide dose was escalated over 4 weeks.
-
Co-Primary Endpoints: The change in body weight, the proportion of participants losing at least 5% of their baseline body weight, and the proportion of participants losing more than 10% of their baseline body weight at week 56.
-
Key Assessments: Body weight, cardiometabolic parameters, and safety were evaluated.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and trial designs provides a clearer understanding of the therapeutic approaches.
Caption: this compound Signaling Pathway.
Caption: GLP-1 Receptor Agonist Signaling Pathway.
Caption: Hypothetical Head-to-Head Trial Workflow.
Conclusion
This compound and GLP-1 receptor agonists represent distinct yet significant therapeutic strategies for obesity. This compound offers a targeted approach for patients with rare genetic disorders of the MC4R pathway, demonstrating substantial efficacy in this specific population. In contrast, GLP-1 receptor agonists provide a broadly effective treatment for the general obese population, with a well-established safety and efficacy profile. The data from their respective clinical trial programs underscore the importance of understanding the underlying pathophysiology of obesity to tailor therapeutic interventions. Future research, potentially including indirect treatment comparisons and real-world evidence studies, will further elucidate the comparative effectiveness of these two important classes of anti-obesity medications.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 4. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Setmelanotide: A Long-Term Safety and Efficacy Comparison for Rare Genetic Obesities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety and efficacy of setmelanotide, a melanocortin-4 receptor (MC4R) agonist, for the treatment of obesity due to pro-opiomelanocortin (POMC) deficiency, leptin receptor (LEPR) deficiency, and Bardet-Biedl syndrome (BBS).[1][2][3] It compares the performance of this compound with alternative and historical therapeutic approaches, supported by data from pivotal clinical trials and their long-term extensions.
Mechanism of Action: Restoring a Key Pathway
This compound is a synthetic peptide that acts as a potent agonist of the MC4R.[4] This receptor is a critical component of the leptin-melanocortin pathway in the hypothalamus, which regulates hunger, satiety, and energy expenditure.[5] In individuals with POMC, LEPR deficiency, or BBS, genetic defects disrupt this pathway, leading to hyperphagia (insatiable hunger) and severe, early-onset obesity.[5] this compound bypasses the upstream defects in this pathway by directly stimulating the MC4R, thereby aiming to restore downstream signaling and promote weight loss and appetite control.[4]
Figure 1: this compound's role in the MC4R signaling pathway.
Long-Term Efficacy of this compound
Long-term extension studies of pivotal Phase 3 trials have demonstrated sustained and clinically meaningful weight reduction in patients treated with this compound.
Table 1: Long-Term Efficacy of this compound in Patients with POMC or LEPR Deficiency
| Indication | Duration of Treatment | Efficacy Endpoint | Mean Reduction |
| POMC or LEPR Deficiency (Adults) | 4 years | Body Mass Index (BMI) | 20.3% |
| POMC or LEPR Deficiency (Pediatrics) | 4 years | BMI Z Score | 1.2 |
Data from long-term extension studies as of June 13, 2023.
Table 2: Long-Term Efficacy of this compound in Patients with Bardet-Biedl Syndrome
| Population | Duration of Treatment | Efficacy Endpoint | Mean Reduction |
| Adults | 3 years | Body Mass Index (BMI) | 16.0% |
| Pediatrics | 3 years | BMI Z Score | 0.7 |
Data from long-term extension studies as of June 13, 2023.
Comparison with Alternative Treatments
For these rare genetic disorders of obesity, therapeutic alternatives are limited and have historically shown minimal long-term success.
Table 3: Comparison of this compound with Alternative Interventions
| Treatment | Indication(s) | Efficacy | Supporting Data |
| This compound | POMC Deficiency, LEPR Deficiency, BBS | Clinically significant and sustained weight loss, reduction in hunger.[3] | Phase 3 trials and long-term extension studies demonstrating mean BMI reductions of 16-20% over 3-4 years. |
| Lifestyle Modifications (Diet and Exercise) | General Obesity, BBS, POMC/LEPR Deficiency | Limited long-term impact on the trajectory of severe obesity in these genetic disorders.[5][6] | Natural history data show continuous weight gain despite interventions.[5][6] |
| Bariatric Surgery | General Obesity, Case reports in BBS | Variable and often not sustained weight loss in patients with hyperphagia-driven obesity. | Limited case reports with short-term follow-up in BBS.[7] |
| Metreleptin (Recombinant Leptin) | Congenital or Acquired Generalized Lipodystrophy | Effective in patients with leptin deficiency.[8] | Not indicated for LEPR deficiency as the receptor is non-functional.[9] |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Type 2 Diabetes, General Obesity (Off-label for monogenic obesity) | Emerging evidence suggests potential for weight reduction. | A case report in a BBS patient showed significant weight loss with liraglutide followed by semaglutide.[7] Larger controlled trials in these specific genetic populations are lacking. |
Long-Term Safety Profile of this compound
This compound has been generally well-tolerated in long-term studies.[10] No new safety signals were identified in the long-term extension trials.[10]
Common Adverse Events:
-
Injection site reactions
-
Skin hyperpigmentation
-
Nausea
-
Vomiting
Warnings and Precautions:
-
Disturbance in sexual arousal has been reported.
-
Depression and suicidal ideation have been observed in some patients.
-
Benzyl alcohol, present as a preservative, can cause serious adverse reactions in neonates and infants.
Experimental Protocols: Pivotal Phase 3 Trials
The pivotal trials for this compound in these indications followed similar designs.
Figure 2: Generalized workflow of this compound Phase 3 trials.
Key Methodological Details:
-
Design: The trials for POMC and LEPR deficiency were single-arm, open-label studies with a placebo-withdrawal phase.[3][11] The trial for BBS was a randomized, double-blind, placebo-controlled trial followed by an open-label period.[1]
-
Participants: Patients aged 6 years and older with a confirmed genetic diagnosis of POMC, LEPR deficiency, or a clinical diagnosis of BBS, and with significant obesity, were enrolled.[1][11]
-
Intervention: this compound was administered via daily subcutaneous injection, with a dose titration phase followed by a maintenance dose.[1][12]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving at least a 10% reduction in body weight from baseline after approximately one year of treatment.[2][12]
-
Secondary Endpoints: Key secondary endpoints included the mean percentage change in hunger scores and changes in BMI and BMI Z score.[2][13]
-
Long-Term Extension: Eligible patients who completed the initial trial could enroll in a long-term extension study to continue receiving this compound and be monitored for long-term safety and efficacy.[10]
Conclusion
This compound represents a significant advancement in the treatment of obesity due to the rare genetic disorders of POMC deficiency, LEPR deficiency, and Bardet-Biedl syndrome. Long-term data demonstrate its sustained efficacy in reducing weight and hunger, with a generally manageable safety profile. In comparison, alternative treatments for these specific conditions are limited and have not shown comparable long-term success. The targeted mechanism of action of this compound, which addresses the underlying pathophysiology of these diseases, provides a valuable therapeutic option for this patient population with a high unmet medical need. Further research, including potential comparative studies with emerging therapies like GLP-1 receptor agonists in these specific populations, will continue to refine the treatment landscape.
References
- 1. Efficacy and safety of this compound, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Individuals With Obesity Due to POMC or LEPR Deficiency: Phase 3 Results From Pivotal and Supplemental Cohorts | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 3. Efficacy and safety of this compound, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Natural History of Obesity Due to POMC, PCSK1, and LEPR Deficiency and the Impact of this compound. [repository.cam.ac.uk]
- 6. Natural History of Obesity Due to POMC, PCSK1, and LEPR Deficiency and the Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weight loss with glucagon‐like peptide‐1 receptor agonists in Bardet‐Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metreleptin for injection to treat the complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy | Myalept® (metreleptin) for injection | HCP [myalept.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. mc4r.org.uk [mc4r.org.uk]
- 12. The efficacy and safety of this compound in individuals with Bardet-Biedl syndrome or Alström syndrome: Phase 3 trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of Setmelanotide and Bivamelagon: Next-Generation MC4R Agonists for Rare Genetic Obesities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Setmelanotide and its analog, bivamelagon, two targeted therapies for rare genetic disorders of obesity. Both drugs act as agonists of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their respective pharmacological profiles, clinical efficacy, and safety, supported by experimental protocols and pathway visualizations.
Introduction
This compound, a first-in-class MC4R agonist, is an approved treatment for several rare genetic obesities. It is a subcutaneously administered peptide. Bivamelagon is a newer, orally available small-molecule MC4R agonist currently in clinical development. A key differentiator is its oral route of administration, offering a potential improvement in patient convenience. Both therapies aim to restore signaling in the disrupted MC4R pathway, thereby reducing hyperphagia and promoting weight loss.
Mechanism of Action and Signaling Pathway
Both this compound and bivamelagon are agonists of the MC4R, a G-protein coupled receptor predominantly expressed in the hypothalamus. Activation of the MC4R by its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to decreased food intake and increased energy expenditure. In several rare genetic obesity syndromes, this pathway is impaired due to mutations in genes encoding for components upstream of the MC4R. By directly activating the MC4R, this compound and bivamelagon bypass these upstream defects to restore downstream signaling.
The primary signaling pathway activated by MC4R agonists involves the Gαs subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] This increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets to mediate the physiological effects on appetite and energy balance.[1] There is also evidence for biased agonism, where ligands can preferentially activate certain downstream pathways over others.[2]
Figure 1: Simplified MC4R Signaling Pathway.
Comparative Data
In Vitro Pharmacology
The following table summarizes the available in vitro pharmacological data for this compound. At present, specific binding affinities and potency values for bivamelagon are not publicly available.
| Parameter | This compound | Bivamelagon | Reference |
| Target | Melanocortin-4 Receptor (MC4R) | Melanocortin-4 Receptor (MC4R) | [3][4] |
| Molecular Type | Cyclic Peptide | Small Molecule | [3][5] |
| Administration | Subcutaneous Injection | Oral | [5][6] |
| MC4R Binding Affinity (Ki) | 2.1 nM (human) | Data not available | [3] |
| MC4R Functional Potency (EC50) | 0.27 nM (human) | Data not available | [3] |
| Selectivity | >20-fold for MC1R and MC3R vs MC4R | Described as "highly selective" | [3] |
| MC1R EC50 | 5.8 nM | Data not available | [3] |
| MC3R EC50 | 5.3 nM | Data not available | [3] |
| MC5R EC50 | >1 µM | Data not available | [3] |
Clinical Efficacy in Hypothalamic Obesity
Both this compound and bivamelagon have been evaluated in clinical trials for the treatment of hypothalamic obesity, a rare and severe form of obesity caused by damage to the hypothalamus.
| Parameter | This compound (Phase 3 TRANSCEND) | Bivamelagon (Phase 2) | Reference |
| Trial Identifier | NCT05774756 | NCT06046443 | [7][8] |
| Study Design | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled | [8] |
| Patient Population | ≥4 years old with acquired hypothalamic obesity | ≥12 years old with acquired hypothalamic obesity | [7][8] |
| Treatment Duration | 52 weeks | 14 weeks | |
| Primary Endpoint | Mean percent change in BMI from baseline | Change in BMI from baseline | |
| Mean BMI Reduction | -16.5% | -9.3% (600mg), -7.7% (400mg), -2.7% (200mg) | |
| Placebo Response | +3.3% increase in BMI | +2.2% increase in BMI | |
| Hunger Score Reduction | Statistically significant reduction | Mean reduction of >2.8 points (400mg & 600mg) |
A post-hoc analysis has suggested that the BMI reductions observed with bivamelagon are consistent with those achieved with this compound in similar patient populations over a comparable duration.
Safety and Tolerability
| Adverse Events | This compound | Bivamelagon | Reference |
| Common AEs | Nausea, vomiting, skin hyperpigmentation, diarrhea, injection site reactions | Diarrhea, nausea, mild localized hyperpigmentation | [6] |
| Serious AEs | Depression, suicidal ideation, disturbances in sexual arousal | One patient discontinued due to rectal bleeding |
Experimental Protocols
This compound Phase 3 Trial in Hypothalamic Obesity (NCT05774756)
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: Approximately 120 patients aged 4 years and older with documented acquired hypothalamic obesity.
-
Inclusion Criteria: BMI ≥30 kg/m ² for adults or ≥95th percentile for children, with weight gain associated with hypothalamic injury.
-
Exclusion Criteria: Diagnosis of syndromic obesity, significant weight loss in the 3 months prior to the study, bariatric surgery within the past 2 years.
-
Intervention: Patients were randomized 2:1 to receive either a daily subcutaneous injection of this compound or placebo. The dose of this compound was titrated over 2-8 weeks to a maximum of 1.5-3.0 mg based on age and weight.
-
Duration: 60 weeks, with the primary endpoint assessed at 52 weeks.
-
Primary Endpoint: Mean percent change in BMI from baseline.
-
Secondary Endpoints: Changes in daily hunger, hyperphagia, body weight, and quality of life.[7]
Bivamelagon Phase 2 Trial in Hypothalamic Obesity (NCT06046443)
-
Study Design: A randomized, placebo-controlled, double-blind Phase 2 study with an open-label extension.
-
Participants: 28 patients aged 12 years and older with hypothalamic obesity.
-
Inclusion Criteria: Documented evidence of acquired hypothalamic obesity, BMI ≥30 kg/m ² for adults or ≥95th percentile for adolescents.
-
Exclusion Criteria: Weight loss of >2% in the previous 3 months, previous use of MC4R agonists, diagnosis of Prader-Willi syndrome or ROHHADNET syndrome.
-
Intervention: Patients were randomized 1:1:1:1 to receive a daily oral dose of bivamelagon (200 mg, 400 mg, or 600 mg) or placebo.
-
Duration: 14 weeks for the placebo-controlled portion, with an optional 38-week open-label extension.
-
Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.
-
Secondary Endpoints: Changes in hunger scores and quality of life.[7][8]
Figure 2: Generalized Clinical Trial Workflow.
Conclusion
This compound has established the therapeutic potential of MC4R agonism for rare genetic obesities. Bivamelagon, as an oral agent with a comparable efficacy profile in early clinical trials, represents a significant potential advancement in treatment convenience for these patients. The availability of a potent and selective oral MC4R agonist could broaden the therapeutic landscape for individuals with these challenging conditions. Further long-term data from the ongoing clinical development of bivamelagon will be crucial to fully delineate its comparative efficacy and safety profile relative to this compound. The lack of publicly available in vitro pharmacological data for bivamelagon currently limits a direct comparison of their intrinsic properties.
References
- 1. Bivamelagon - Wikipedia [en.wikipedia.org]
- 2. Bivamelagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Bivamelagon by Rhythm Pharmaceuticals for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 8. A Study to Assess Efficacy and Safety of LB54640 in Patients With Hypothalamic Obesity | Clinical Research Trial Listing [centerwatch.com]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to Setmelanotide Disposal
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like setmelanotide is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound, ensuring that laboratory practices align with safety protocols and regulatory requirements.
Essential Disposal Procedures for Laboratory Settings
While this compound, in its pure form for research, is not classified as a hazardous substance for transport, it is imperative to follow rigorous disposal practices within a laboratory context.[1] The toxicological properties of this compound have not been exhaustively studied, warranting a cautious approach to its disposal.[1]
Step 1: Initial Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal.
-
Sharps Waste: All needles and syringes used for the administration or handling of this compound must be immediately placed in a designated, puncture-resistant sharps container. These containers should be clearly labeled to indicate their contents.
-
Liquid Waste: Aqueous solutions containing this compound, such as buffers or cell culture media, should be collected in a dedicated, sealed, and clearly labeled waste container. Avoid mixing with other chemical waste streams to prevent unintended reactions.
-
Solid Waste: Non-sharp solid waste, including empty vials, contaminated personal protective equipment (PPE) like gloves and lab coats, and used gauze or wipes, should be collected in a separate, clearly labeled waste bag or container.
Step 2: Decontamination of Labware
Any reusable laboratory equipment, such as glassware, that has come into contact with this compound should be thoroughly decontaminated. A standard procedure involves washing with a suitable laboratory detergent followed by copious rinsing with water.
Step 3: Final Disposal Pathway
Adherence to institutional and local regulations is paramount.
-
Sharps Containers: Once full, sharps containers must be disposed of through your institution's biohazardous or medical waste disposal stream. Do not place these in regular trash.
-
Liquid and Solid Waste: The collected liquid and solid waste containing this compound should be disposed of in accordance with your institution's chemical hygiene plan and local environmental regulations. While not classified as hazardous, it is best practice to have it handled by a licensed chemical waste disposal contractor.
For the commercially available form of this compound, IMCIVREE®, the disposal guidelines for home use specify that empty vials, used alcohol wipes, and gauze pads can be discarded in the household trash.[2] However, in a laboratory setting, it is advisable to manage these items as chemical waste.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not defined, its pharmacokinetic properties provide context to its biological persistence. This data is not directly instructional for disposal but is valuable for understanding the compound's characteristics.
| Property | Value | Relevance to Disposal |
| Elimination Half-Life | Approximately 11 hours[3] | Indicates the time it takes for half of the compound to be eliminated from the body, suggesting a moderate rate of clearance. |
| Excretion | Approximately 39% of an administered dose is excreted unchanged in urine.[2] | Highlights a primary route of elimination from biological systems. |
| Protein Binding | 79.1%[3] | Informs on the compound's distribution and potential for interaction within biological matrices. |
| Apparent Volume of Distribution | 48.7 L[3] | Provides insight into the extent of the drug's distribution throughout the body. |
| Clearance | An estimated 4.86 L/h for a 3mg subcutaneous dose.[3] | Describes the rate at which the drug is removed from the body. |
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. Standard laboratory practice dictates that disposal should be managed through established institutional chemical waste procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
Essential Safety and Handling Guide for Setmelanotide in a Research Setting
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Setmelanotide. The following procedural guidance is designed to ensure laboratory safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to handle it with care, following standard laboratory procedures for non-hazardous peptides. The recommended personal protective equipment varies depending on the handling scenario.
| Scenario | Required Personal Protective Equipment |
| Handling Lyophilized Powder | - Disposable Nitrile Gloves: To prevent skin contact. |
| - Safety Glasses with Side Shields or Goggles: To protect eyes from airborne particles. | |
| - Lab Coat: To protect clothing and skin. | |
| - Face Mask (e.g., N95): Recommended when weighing or transferring powder to avoid inhalation. | |
| Handling Reconstituted Solution | - Disposable Nitrile Gloves: To prevent skin contact. |
| - Safety Glasses with Side Shields or Goggles: To protect against splashes. | |
| - Lab Coat: To protect clothing and skin. | |
| Cleaning and Decontamination | - Disposable Nitrile Gloves: To prevent skin contact with cleaning agents and residual peptide. |
| - Safety Glasses with Side Shields or Goggles: To protect against splashes of cleaning solutions. | |
| - Lab Coat: To protect clothing and skin. |
Operational and Disposal Plans
Proper operational procedures are critical for maintaining the stability and integrity of this compound, while well-defined disposal plans ensure laboratory and environmental safety.
Storage and Handling of Lyophilized this compound
-
Long-term Storage: Store lyophilized this compound in a tightly sealed container at -20°C or colder for maximum stability.[1][2][3]
-
Protection from Moisture and Light: Keep the vial in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[3][4] Protect from bright light.[1][3]
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][4][5]
-
Weighing: Weigh the desired amount of peptide quickly in a clean, well-ventilated area.[6] Wearing a mask is recommended to avoid inhaling the powder.[6] After weighing, reseal the vial tightly.[3]
Reconstitution of this compound
-
Solvent Selection: Use a sterile, high-purity solvent for reconstitution. Sterile water or bacteriostatic water are common choices.[5][7] For peptides with specific solubility requirements, consult the product's certificate of analysis.
-
Aseptic Technique: Work in a sterile environment, such as a laminar flow hood, and use sterile syringes or pipettes to prevent contamination.[1][8]
-
Dissolving the Peptide: Gently add the solvent to the vial, allowing it to run down the side. Swirl the vial gently to dissolve the peptide; do not shake vigorously as this can cause degradation.[5] Sonication may be used to aid dissolution if necessary.[4]
-
Storage of Reconstituted Solution: For short-term storage, keep the solution at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.[1][2][3]
Disposal Plan
As a non-hazardous peptide, the disposal of this compound should follow institutional guidelines and local regulations for non-hazardous chemical waste.[9][10]
-
Solid Waste: Unused lyophilized powder and empty vials can typically be disposed of in the regular laboratory trash.[10] Ensure vials are empty and labels are defaced.[10]
-
Aqueous Solutions: Small quantities of aqueous solutions of this compound can often be disposed of down the drain with copious amounts of water, provided the pH is between 5.5 and 9.5 and it does not contain other hazardous materials.[11][12] Always check with your institution's environmental health and safety office to confirm this is permissible.
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that have come into contact with this compound can be disposed of in the regular laboratory waste unless contaminated with a hazardous substance.
Spill Decontamination
In the event of a spill, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: For a liquid spill, cover with an absorbent material. For a powder spill, gently cover with damp paper towels to avoid raising dust.
-
Cleaning: Clean the spill area with a suitable detergent, such as an enzymatic cleaner, followed by a disinfectant like a 6% sodium hypochlorite (bleach) solution.[13] Wipe the area from the outside in to prevent spreading.
-
Disposal: Dispose of all cleanup materials in the appropriate laboratory waste stream.
-
Personal Hygiene: After cleanup, remove and dispose of PPE and wash hands thoroughly.
Signaling Pathway of this compound
This compound is an agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR).[14] Its activation of MC4R initiates a downstream signaling cascade primarily through the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[15][16] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB).[17][18] Phosphorylated CREB can then modulate the transcription of target genes.
Caption: this compound MC4R Signaling Pathway.
Experimental Protocol: In Vitro cAMP Assay
A common method to assess the activity of a GPCR agonist like this compound is to measure the intracellular accumulation of cAMP in a cell line expressing the target receptor. The following is a generalized protocol for a competitive ELISA-based cAMP assay.
Experimental Workflow
Caption: Workflow for a cAMP ELISA Assay.
Detailed Methodology
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human MC4R.
-
Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.[19]
-
-
Cell Treatment:
-
Remove the culture medium and replace it with a serum-free medium or assay buffer.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound (and appropriate controls) to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.[19]
-
-
Cell Lysis:
-
Aspirate the medium and add cell lysis buffer to each well.
-
Incubate for approximately 10 minutes at room temperature to ensure complete cell lysis.[20]
-
-
cAMP ELISA:
-
This protocol is based on a competitive ELISA. The cAMP from the cell lysate will compete with a known amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
Prepare a cAMP standard curve according to the manufacturer's instructions.[21]
-
Transfer the cell lysates and standards to the wells of the anti-cAMP antibody-coated ELISA plate.
-
Add the HRP-cAMP conjugate to each well.
-
Incubate the plate for the time specified in the kit protocol (e.g., 3 hours at room temperature).[20]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[20]
-
Add the HRP substrate to each well and incubate until color development is sufficient.[20]
-
Stop the reaction with a stop solution if required by the kit.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the known cAMP concentrations.
-
Determine the cAMP concentration in the experimental samples by interpolating their absorbance values from the standard curve. The amount of color will be inversely proportional to the amount of cAMP in the sample.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
References
- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 2. peptide.com [peptide.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. primepeptides.co [primepeptides.co]
- 8. jpt.com [jpt.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 13. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 14. PKA Signaling → Area [lifestyle.sustainability-directory.com]
- 15. MC4R Variants Modulate α-MSH and this compound Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. abcam.cn [abcam.cn]
- 21. content.abcam.com [content.abcam.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
